Acridine, 9-amino-2-phenyl-
Description
Historical Context of Acridine (B1665455) Derivatives in Chemical Research
The history of acridine, a nitrogen-containing heterocyclic compound, dates back to 1870 when Carl Gräbe and Heinrich Caro first isolated it from the anthracene (B1667546) fraction of coal tar. rsc.org Initially, acridine derivatives found industrial use as dyes and pigments due to their unique physical and chemical properties. rsc.orgrsc.org However, their significance in chemical and medical research soon became apparent.
A pivotal moment in the history of acridines occurred in 1912 with the development of the anticancer agent Ledakrin. researchgate.net Around the same time, the antimicrobial properties of aminoacridines were recognized, leading to their use as antiseptics during World War I. rsc.org The research of Ehrlich and Benda in 1917 further solidified the understanding of acridine's antimicrobial capabilities. ptfarm.pl During World War II, the 9-aminoacridine (B1665356) derivative Mepacrine (also known as quinacrine) was widely used as an antimalarial drug to address the shortage of quinine. rsc.orgptfarm.pl These early discoveries established the acridine scaffold as a "privileged pharmacophore" in medicinal chemistry, sparking extensive research into its derivatives for a wide range of therapeutic applications. nih.gov
| Compound | Year of Discovery/Development | Historical Significance |
| Acridine | 1870 | First isolated from coal tar. rsc.org |
| Acriflavine | 1912 | Developed as an early antiseptic. researchgate.net |
| Ledakrin | 1912 | An early acridine-based anticancer agent. researchgate.net |
| Mepacrine (Quinacrine) | WWII Era | Widely used as an antimalarial drug. rsc.orgptfarm.pl |
Structural Significance of the Acridine Core in Molecular Design
The biological activity of acridine derivatives is intrinsically linked to their distinct molecular structure. Acridine consists of a planar, tricyclic aromatic ring system, structurally related to anthracene but with one of the central carbon-hydrogen groups replaced by a nitrogen atom. wikipedia.org This planarity is a critical feature, as it allows the acridine molecule to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. researchgate.netnih.govmdpi.com
This intercalation unwinds and lengthens the DNA helix, disrupting its structure and stability. nih.gov By interfering with DNA, acridine derivatives can inhibit essential cellular processes like DNA replication and transcription, which is the primary mechanism behind their anticancer and antimicrobial effects. researchgate.netontosight.ai The ability to intercalate is a key consideration in the design of new therapeutic agents based on the acridine scaffold. nih.gov
Furthermore, the acridine nucleus contains several features that make it a versatile scaffold for chemical modification:
Aromatic Rings and π-Systems: These contribute to the stability of the molecule and facilitate the crucial π-π stacking interactions required for DNA intercalation. nih.gov
Heterocyclic Nitrogen Atom: The nitrogen atom at position 10 is a key nucleophilic site, influencing the molecule's basicity and reactivity. rsc.orgwikipedia.org
Reactive Positions: The C-9 position is particularly reactive and serves as a common site for substitution, allowing for the attachment of various side chains to modulate the compound's biological activity, solubility, and target specificity. rsc.org
Researchers can fine-tune the pharmacological properties of acridine derivatives by introducing different substituents at various positions on the core structure, leading to a wide array of compounds with tailored activities. nih.govontosight.ai
Specific Focus on 9-Amino-2-Phenyl-Acridine within the Acridine Family
Within the large family of acridine derivatives, 9-amino-2-phenyl-acridine is a compound of specific interest. As its name implies, its structure consists of the core acridine ring system with an amino group (-NH₂) attached at the 9-position and a phenyl group (-C₆H₅) at the 2-position. ontosight.ai The presence of the 9-amino group is a common feature in many biologically active acridines, known to enhance DNA binding and contribute to their therapeutic effects. google.com The addition of a phenyl group at the 2-position introduces further structural complexity and potential for specific molecular interactions.
Table 1: Chemical Properties of Acridine, 9-amino-2-phenyl-
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₂ |
| IUPAC Name | 2-Phenylacridin-9-amine |
| CAS Number | 5949-66-6 |
| Other Identifiers | CHEMBL549012, TCMDC132030 ontosight.ai |
Overview of Key Research Areas for Acridine, 9-Amino-2-Phenyl-
The specific structural features of 9-amino-2-phenyl-acridine suggest several key areas for research, largely based on the well-established activities of the broader acridine class. The planar acridine core with its 9-amino substituent points toward a primary mechanism of DNA intercalation, making it a candidate for investigation in fields where this action is therapeutically relevant. ontosight.ai
Key research areas include:
Anticancer Properties: Acridine derivatives are extensively studied for their potential as anticancer agents because of their ability to intercalate into DNA and disrupt topoisomerase enzymes, which are vital for the replication of rapidly dividing cancer cells. researchgate.netontosight.ai The N-phenylacridin-9-amine scaffold, which is structurally related, has been identified as a major mutagenic scaffold, indicating potent DNA interaction. plos.org
Antimalarial Activity: Following the historical success of quinacrine (B1676205), the acridine core is a known pharmacophore for antimalarial drugs that interfere with parasite DNA. researchgate.netontosight.ai Derivatives of 9-aminoacridine are explored for their potential to combat drug-resistant strains of malaria. ptfarm.pl
Immunomodulatory Effects: Recent research has identified that certain 9-amino-acridines can selectively inhibit the function of regulatory T cells (Tregs) by downregulating the FoxP3 protein. nih.gov This presents a novel immunotherapeutic approach to cancer by boosting anti-tumor immune responses. nih.gov
Antimicrobial Research: The foundational biological activity of acridines is their antimicrobial effect. ptfarm.pl As such, derivatives like 9-amino-2-phenyl-acridine are potential candidates for development as antibacterial, antifungal, or antiviral agents. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
5949-66-6 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-phenylacridin-9-amine |
InChI |
InChI=1S/C19H14N2/c20-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-12H,(H2,20,21) |
InChI Key |
YHGAGMNSWODGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4N=C3C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Acridine, 9 Amino 2 Phenyl and Its Analogues
Classical Approaches to Acridine (B1665455) Core Synthesis
The foundational methods for constructing the acridine ring system were developed over a century ago and remain fundamental in organic synthesis. These approaches typically involve the formation of a central pyridine (B92270) ring fused between two benzene rings.
The Ullmann synthesis is a versatile method for preparing acridine derivatives. In its classical application for this purpose, the process begins with the condensation of a primary amine with an aromatic carboxylic acid, such as the reaction between aniline (B41778) and 2-chlorobenzoic acid to form N-phenylanthranilic acid. scribd.com This intermediate is then subjected to cyclization using a strong acid or acylating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form an acridone. nih.govjocpr.comresearchgate.net The resulting acridone can be subsequently reduced and dehydrated to yield the acridine core. scribd.comnih.gov This classical pathway is a cornerstone for accessing the acridone intermediate, which is pivotal for further derivatization. juniperpublishers.com
Modern variations of the Ullmann reaction, often called Ullmann-type or Ullmann-Goldberg reactions, have been developed to improve efficiency and reaction conditions. arabjchem.orgnih.gov These modifications often involve the use of copper catalysts, sometimes in combination with specific ligands, to facilitate the initial C-N bond formation under milder conditions than the high temperatures originally required. nih.govmdpi.com
The Bernthsen acridine synthesis, first reported in 1878, is a direct method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). nih.govwikipedia.org The reaction is heated to high temperatures, often between 200–270 °C, to drive the cyclization and dehydration, directly yielding a 9-substituted acridine. wikipedia.orgyoutube.com For instance, reacting diphenylamine with a suitable carboxylic acid under these conditions produces a 9-substituted acridine. nih.govptfarm.pl
While effective, the traditional Bernthsen synthesis can suffer from poor yields and harsh conditions. youtube.com The use of polyphosphoric acid has been explored as an alternative to zinc chloride, allowing for lower reaction temperatures, though sometimes with reduced yields. wikipedia.org A variation on this theme involves the use of a C-acylated diphenylamine, which can be heated with iodine and hydriodic acid (I₂/HI) to produce 9-phenyl acridines. nih.gov
Table 1: Comparison of Classical Acridine Core Syntheses
| Synthesis Method | Reactants | Catalyst/Reagent | Conditions | Product Type |
|---|---|---|---|---|
| Ullmann Synthesis | Primary Amine + Aromatic Carboxylic Acid | Strong Acid (H₂SO₄, PPA) | High Temperature | Acridone (intermediate) |
| Bernthsen Synthesis | Diarylamine + Carboxylic Acid | Zinc Chloride (ZnCl₂) | 200-270 °C | 9-Substituted Acridine |
| Friedlander Synthesis | Salt of Anthranilic Acid + 2-Cyclohexenone | None (Thermal) | 120 °C | 9-Methyl Acridine |
Friedlander Synthesis (Contextual Application)
The Friedlander synthesis is a well-established method for creating quinoline rings by reacting a 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene group. wikipedia.org Its application to acridine synthesis is less direct but contextually relevant. A known variation allows for the synthesis of 9-methyl acridine by treating the salt of anthranilic acid with 2-cyclohexenone at 120 °C. nih.govpharmaguideline.com This specific application demonstrates the adaptability of quinoline synthesis methodologies to build the related acridine framework, albeit for a limited subset of derivatives.
Specific Synthetic Routes to 9-Amino-2-Phenyl-Acridine and Derivatives
Synthesizing the target molecule, 9-amino-2-phenyl-acridine, requires a more tailored sequence of reactions that builds upon the classical methods by introducing specific substituents at the C2 and C9 positions.
A common and effective pathway to 9-aminoacridine (B1665356) derivatives starts with N-phenylanthranilic acid or the corresponding acridone. orgsyn.org The synthesis of the intermediate 9-chloroacridine is a key step in this process. N-phenylanthranilic acid or acridone is treated with phosphorus oxychloride (POCl₃) to yield 9-chloroacridine. arabjchem.orgorgsyn.orge-journals.in This reaction can be vigorous and typically requires heating to proceed to completion. orgsyn.org
Once 9-chloroacridine is formed, the chlorine atom at the 9-position is highly susceptible to nucleophilic substitution. The introduction of the amino group is achieved by reacting 9-chloroacridine with an amine source. google.com For example, reaction with ammonium (B1175870) carbonate or ammonia in a suitable solvent like phenol affords 9-aminoacridine. e-journals.in This general two-step sequence—chlorination followed by amination—is a reliable method for producing various 9-aminoacridine analogues. orgsyn.orge-journals.in To obtain the 2-phenyl derivative, a substituted N-phenylanthranilic acid, such as N-(biphenyl-4-yl)anthranilic acid, would be required as the starting material.
Table 2: Synthesis of 9-Aminoacridine from N-Phenylanthranilic Acid
| Step | Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1: Chlorination | N-Phenylanthranilic Acid | Phosphorus Oxychloride (POCl₃) | 9-Chloroacridine | 85% | arabjchem.org |
| 2: Amination | 9-Chloroacridine | Ammonia/Phenol | 9-Aminoacridine | 76-85% | orgsyn.org |
Multi-Step Synthesis Utilizing Modified Ullmann-Jourdan Reaction
A comprehensive multi-step synthesis for a 2-phenyl substituted acridine derivative incorporates a modified Ullmann-type reaction as the crucial first step. The Ullmann-Jourdan (or Ullmann-Goldberg) reaction involves the copper-catalyzed coupling of an aniline with an aryl halide to form a diarylamine. arabjchem.orgmdpi.com To synthesize the precursor for 9-amino-2-phenyl-acridine, 2-chlorobenzoic acid is coupled with 4-aminobiphenyl using a copper catalyst. This forms the key intermediate, N-(biphenyl-4-yl)anthranilic acid.
Following the formation of this diarylamine precursor, the synthesis proceeds similarly to the route described previously. The N-(biphenyl-4-yl)anthranilic acid undergoes intramolecular cyclization upon heating with a dehydrating agent like phosphorus oxychloride to yield 2-phenyl-9-chloroacridine. The final step involves the nucleophilic substitution of the 9-chloro group with an amino group to furnish the final product, 9-amino-2-phenyl-acridine. This sequence highlights the strategic combination of a modified Ullmann C-N coupling with classical cyclization and substitution reactions to build complex acridine structures.
Direct Cyclization Methods for 9-Aryl-Acridines
The direct synthesis of 9-aryl-acridines can be accomplished through several named reactions. The Bernthsen synthesis, for instance, involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride to yield 9-substituted acridines. nih.govyoutube.com A variation of this method, starting from C-acylated diphenylamine treated with iodine/hydriodic acid, specifically yields 9-phenyl acridines. nih.gov Another approach involves a two-step ortho-lithiation–cyclization sequence. This method begins with the double addition of ortho-lithiated pivaloyl anilines to benzoyl chloride, forming tertiary alcohol intermediates. Subsequent treatment with concentrated aqueous HCl in glacial acetic acid at 90°C leads to the formation of 9-phenylacridines in high yields (91-92%). researchgate.net
Palladium-catalyzed reactions also offer a pathway to substituted acridines. One such method involves the addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine. nih.gov This reaction's pathway can be directed towards acridine formation over other potential products by including a diamine base and elevating the temperature. nih.gov
Advanced and Green Synthetic Strategies
In recent years, a focus on green chemistry has led to the development of more sustainable synthetic methods for acridine derivatives. These strategies aim to reduce reaction times, increase yields, and utilize environmentally friendly solvents and catalysts.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. clockss.org The application of microwave irradiation to the Bernthsen reaction, for example, has been shown to significantly shorten reaction times from hours to minutes and increase the yields of 9-substituted acridines. clockss.orgresearchgate.net This method also allows for a reduction in the amount of Lewis acid catalyst (ZnCl2) required, making the process more environmentally friendly. researchgate.net Comparative studies have demonstrated that microwave-assisted protocols consistently provide higher yields and drastically reduced reaction times compared to conventional heating methods for the synthesis of various heterocyclic compounds, including acridines. researchgate.netbeilstein-journals.org For instance, a water-promoted, three-component reaction of aldehydes, cyclic 1,3-diones, and ammonium acetate under microwave irradiation yields 4-arylacridinediones in moderate to good yields without the need for a catalyst. beilstein-journals.org Another green approach utilizes a Co/C catalyst derived from rice husks in a microwave-assisted, one-pot, multi-component synthesis of acridine derivatives in water, highlighting the use of an eco-friendly solvent and a reusable catalyst. rsc.orgrsc.org
| Reaction | Catalyst | Solvent | Method | Time | Yield |
| Diphenylamine + Carboxylic Acid | ZnCl2 | Solvent-free | Microwave | 5-7 min | Good |
| Aldehyde + 1,3-Diketone + Ammonium Acetate | None | Water | Microwave | 15 min | 81-94% |
| Benzaldehyde + Dimedone + Ammonium Acetate | Co/C from rice husks | Water | Microwave | 15 min | High |
Deep Eutectic Solvents (DES)-Mediated Synthesis
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents. orgchemres.orgnih.govresearchgate.net These solvents, typically formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (such as urea, carboxylic acids, or p-toluenesulfonic acid), offer properties like low volatility, biodegradability, and low cost. orgchemres.orgresearchgate.net Acidic deep eutectic solvents (ADESs) can function as both the solvent and an acidic catalyst in organic reactions. researchgate.net The use of a gentisic acid-based deep eutectic solvent has been reported for the green synthesis of acridines. dntb.gov.ua Similarly, a choline chloride-based DES has been employed to promote the three-component synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, showcasing the versatility of DESs in heterocyclic synthesis. dntb.gov.ua
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. While specific examples for "Acridine, 9-amino-2-phenyl-" were not detailed in the provided search results, mechanosynthesis is a recognized green chemistry approach for various organic transformations, including the Hantzsch-type condensation for acridine-1,8-dione synthesis. researchgate.net This method can lead to high yields in short reaction times under solvent- and catalyst-free conditions. researchgate.net
Derivatization and Functionalization Strategies
The introduction of various substituents onto the acridine scaffold is key to developing compounds with specific properties.
Introduction of Amino, Phenyl, and Other Substituents
The synthesis of 9-aminoacridine derivatives often starts from a 9-chloroacridine precursor. arabjchem.orge-journals.in The 9-chloroacridine itself can be synthesized by treating N-phenylanthranilic acid with phosphorus oxychloride. e-journals.inorgsyn.org The subsequent reaction of 9-chloroacridine with a primary amine, often in the presence of phenol at elevated temperatures, yields the corresponding 9-aminoacridine derivative. arabjchem.org For example, dissolving 9-chloroacridine in phenol at 100°C, followed by the addition of a primary aromatic amine and refluxing, leads to the desired 9-anilinoacridine (B1211779). arabjchem.org Another method involves reacting 9-chloroacridine with powdered ammonium carbonate in phenol at 120°C. orgsyn.org
Synthesis of N-Substituted 9-Aminoacridine Analogues
The introduction of substituents on the 9-amino group of the acridine core is a common strategy to modulate the compound's biological activity and physicochemical characteristics. Several synthetic methods have been developed to achieve this, ranging from classical condensation reactions to more modern parallel synthesis approaches.
One widely utilized method involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring with a primary amine. A common precursor for this reaction is 9-chloroacridine, which can be synthesized through the cyclization of N-phenylanthranilic acid with a dehydrating agent like phosphorus oxychloride. The subsequent reaction of 9-chloroacridine with an appropriate aromatic or aliphatic amine, often in the presence of a base, yields the desired N-substituted 9-aminoacridine derivative. arabjchem.orgnih.gov For instance, the reaction of 9-chloroacridine with various anilines can be carried out to produce a library of 9-anilinoacridine derivatives. nih.gov
A modified Ullmann-Goldberg reaction is another established route for the synthesis of the N-phenylanthranilic acid intermediate, which is crucial for building the acridine scaffold. This reaction typically involves the coupling of an o-halobenzoic acid with an aniline in the presence of a copper catalyst. arabjchem.org
More contemporary approaches, such as parallel synthesis, have been employed to rapidly generate libraries of N-substituted 9-aminoacridines. This strategy often involves a multi-step sequence that can be automated to produce a diverse range of compounds for screening purposes. A typical sequence might involve the coupling of a substituted salicylic acid derivative with an aniline, followed by cyclization to the 9-chloroacridine, and finally, reaction with a variety of diamines to introduce the N-substituent. nih.gov
Furthermore, "one-pot" synthetic methodologies have been developed to streamline the synthesis of these analogues. These methods can include reductive amination, nucleophilic aromatic substitution (S-N-Ar), and addition-elimination reactions, allowing for the efficient generation of diverse 9-aminoacridine derivatives from readily available starting materials. google.com A one-pot synthesis of N-(9-acridinyl) amino acid derivatives has been described, which involves the initial reaction of 9-chloroacridine with a sodium alkoxide solution, followed by the addition of the desired amino acid. nih.gov
Table 1: Examples of Synthesized N-Substituted 9-Aminoacridine Analogues
| Compound Name | Synthetic Method | Starting Materials | Reference |
| 9-Anilinoacridine derivatives | Nucleophilic substitution | 9-Chloroacridine, various anilines | nih.gov |
| N-(9-Acridinyl) amino acid derivatives | One-pot nucleophilic substitution | 9-Chloroacridine, amino acids | nih.gov |
| Library of 9-aminoacridines | Parallel synthesis | Substituted salicylic acids, anilines, diamines | nih.gov |
Formation of Spiro-Acridine Derivatives
Spiro-acridine derivatives represent a class of compounds where the C9 carbon of the acridine ring is part of a spirocyclic system. The synthesis of these intricate structures often involves a key cyclization step.
A prominent method for the formation of spiro-acridine derivatives involves the reaction of 9-carbaldehydeacridine with suitable intermediates, leading to a spontaneous cyclization. mdpi.com In one approach, 9-carbaldehydeacridine is reacted with 2-cyano-N'-benzylidene-acetohydrazide or 2-cyano-N'-phenyl-acetamide intermediates. This reaction proceeds via a Knoevenagel condensation, and the resulting product undergoes a spontaneous cyclization between the N1 of the hydrazine or amide and the C9 carbon of the acridine ring. mdpi.com This methodology allows for the creation of spiro[acridine-9,2'-pyrrole] derivatives. The yields of these reactions can be influenced by the electronic effects of substituents on the reacting partners. mdpi.com
The general synthetic route involves the initial preparation of the acetohydrazide or acetamide intermediates, followed by their coupling with 9-carbaldehydeacridine in a suitable solvent and under basic conditions to facilitate the cyclization. mdpi.com
Table 2: Examples of Synthesized Spiro-Acridine Derivatives
| Compound Name | Synthetic Method | Key Reactants | Reference |
| (E)-5′-oxo-1′-phenyl-1′,5′-dihydro-10H-spiro[acridine-9,2′-pyrrole]-4′-carbonitrile | Knoevenagel condensation and spontaneous cyclization | 9-Carbaldehydeacridine, 2-cyano-N'-phenyl-acetamide | mdpi.com |
| (E)-1′-((4-methoxybenzylidene)amino)-5′-oxo-1′,5′-dihydro-10H-spiro[acridine-9,2′-pyrrole]-4′-carbonitrile | Knoevenagel condensation and spontaneous cyclization | 9-Carbaldehydeacridine, 2-cyano-N'-(4-methoxybenzylidene)-acetohydrazide | mdpi.com |
Synthesis of Crown Ether Conjugates
The conjugation of crown ethers to the 9-aminoacridine scaffold can impart unique ion-binding properties and influence the molecule's distribution and transport characteristics. While specific examples for "Acridine, 9-amino-2-phenyl-" are not extensively detailed in the provided search results, general strategies for conjugating molecules to the 9-aminoacridine core can be extrapolated.
The synthesis of such conjugates would likely involve the covalent attachment of a crown ether moiety, functionalized with a reactive group, to the 9-aminoacridine core. This could be achieved by first synthesizing a 9-aminoacridine derivative with a suitable linker or functional group that can react with the modified crown ether. For example, a 9-aminoacridine with a terminal amino or carboxyl group on a side chain could be coupled to a crown ether possessing a complementary reactive group, such as an activated ester or an isothiocyanate, using standard peptide coupling or amine-reactive crosslinking chemistry.
While the direct synthesis of 9-amino-2-phenyl-acridine crown ether conjugates is not explicitly described in the provided results, the synthesis of peptide conjugates of 9-aminoacridine has been reported. nih.gov These methods, which involve forming amide bonds between the acridine derivative and a peptide, could be adapted for the conjugation of crown ethers that have been appropriately functionalized with carboxylic acid or amino groups.
Preparation of Metal Coordination Compounds
The nitrogen atom in the acridine ring and the exocyclic amino group at the 9-position provide potential coordination sites for metal ions, leading to the formation of metal coordination compounds with interesting structural and electronic properties.
The preparation of these complexes typically involves the reaction of a 9-aminoacridine derivative with a suitable metal salt in an appropriate solvent. The coordination mode of the acridine ligand can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.
For instance, the synthesis of palladium(II) and platinum(II) complexes with 9-aminoacridine has been reported. researchgate.net In the case of the palladium complex, [Pd(9AA)(μ-Cl)]2, two 9-aminoacridine molecules, in their imine tautomeric form, act as bidentate ligands, coordinating to the palladium centers through the imine nitrogen and a carbon atom of the acridine ring. This reaction is typically carried out by reacting 9-aminoacridine with a palladium(II) salt. The resulting dimeric complex can be further reacted with other ligands, such as phosphines or pyridines, to yield mononuclear complexes. researchgate.net
Similarly, a mononuclear platinum(II) complex, [Pt(9AA)Cl(DMSO)], has been synthesized by the direct reaction of 9-aminoacridine with [PtCl2(DMSO)2]. researchgate.net The synthesis of transition metal complexes with amino acid-functionalized acridine derivatives has also been explored, where the amino acid moiety provides additional coordination sites. google.comjocpr.com
Table 3: Examples of Synthesized Metal Coordination Compounds of 9-Aminoacridine
| Compound Formula | Metal Ion | Ligands | Synthetic Approach | Reference |
| [Pd(9AA)(μ-Cl)]2 | Palladium(II) | 9-Aminoacridine, Chloride | Direct reaction of 9-aminoacridine with a Pd(II) salt | researchgate.net |
| [Pt(9AA)Cl(DMSO)] | Platinum(II) | 9-Aminoacridine, Chloride, DMSO | Direct reaction of 9-aminoacridine with [PtCl2(DMSO)2] | researchgate.net |
Spectroscopic and Photophysical Characterization
Absorption Spectroscopy Studies
UV-Visible Absorption Characteristics
A complete characterization would involve dissolving Acridine (B1665455), 9-amino-2-phenyl- in various solvents and recording its absorption spectrum using a UV-Visible spectrophotometer. This would reveal the wavelengths of maximum absorption (λmax). For related acridine derivatives, absorption maxima are typically observed in the UV and visible regions of the spectrum. For instance, a derivative, 3-(9-aminoacridin-2-yl) propionic acid, shows absorption maxima at 254 nm and 405 nm rsc.org. The electronic absorption spectra of the parent compound, 9-aminoacridine (B1665356), have also been studied in various solvents researchgate.net. However, without experimental data for 2-phenyl-9-aminoacridine, its specific absorption characteristics remain undetermined.
Hypochromic and Red-Shift Effects upon Molecular Interaction
To study these effects, researchers would introduce molecules known to interact with acridine structures, such as DNA, and monitor changes in the absorption spectrum. A hypochromic effect (decrease in absorbance) and a red-shift (bathochromic shift, a shift to longer wavelengths) are often indicative of intercalative binding between the acridine derivative and DNA base pairs researchgate.net. Studies on 9-aminoacridine have shown that its absorbance spectra can be red-shifted upon interaction with negatively charged phospholipid headgroups nih.gov. Specific data detailing these effects for the 2-phenyl derivative are not present in the available literature.
Fluorescence Spectroscopy Investigations
Intrinsic Fluorescent Properties and Quantum Yields
This section would require measuring the fluorescence emission spectrum of Acridine, 9-amino-2-phenyl- upon excitation at its absorption wavelength. Key parameters to be determined include the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. The quantum yield is typically measured relative to a known standard researchgate.netnih.gov. For context, a peptide derivative of 9-aminoacridine was reported to have a high quantum yield of 0.95 and a fluorescence lifetime of 17.0 ns in phosphate-buffered saline rsc.org. The intrinsic fluorescence of the specific 2-phenyl derivative has not been reported.
Fluorescence Quenching Mechanisms
Fluorescence quenching refers to processes that decrease fluorescence intensity. Investigations would involve adding potential quenching agents to a solution of Acridine, 9-amino-2-phenyl- and observing the change in fluorescence. Quenching can occur through various mechanisms, such as dynamic (collisional) quenching or static quenching, which can be distinguished by analyzing fluorescence lifetime data alongside intensity measurements edinst.com. The fluorescence of 9-aminoacridine is known to be quenched in certain environments, such as in the presence of a transmembrane pH gradient in lipid vesicles, which leads to the formation of non-fluorescent dimers and excimers nih.gov. The specific quenching behavior of the 2-phenyl substituted compound is undocumented.
Solvatochromic and Solvatofluorochromic Effects
These effects describe the change in the absorption and fluorescence spectra, respectively, of a compound with a change in solvent polarity nih.govnih.gov. To characterize Acridine, 9-amino-2-phenyl-, its UV-Vis and fluorescence spectra would be recorded in a range of solvents with varying polarities. A shift in the absorption or emission maxima to longer wavelengths (red-shift) with increasing solvent polarity would indicate positive solvatochromism, suggesting a more polar excited state. While this is a common phenomenon for many fluorescent dyes, specific studies detailing the solvatochromic and solvatofluorochromic behavior of Acridine, 9-amino-2-phenyl- are not available.
Other Spectroscopic Techniques for Structural Elucidation
Infrared (IR) Spectroscopy: The IR spectrum of a 9-aminoacridine derivative typically displays characteristic absorption bands corresponding to its functional groups. For instance, the N-H stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the acridine and phenyl rings are observed in the 1400-1650 cm⁻¹ region. The presence of the phenyl substituent at the 2-position would likely introduce additional bands characteristic of a substituted benzene ring. In a study of N-(9-Acridinyl) amino acid derivatives, characteristic IR peaks were observed at 1533.507 cm⁻¹ and 1588.35 cm⁻¹, which can be attributed to the acridine ring vibrations mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: In the ¹H NMR spectrum of a 9-amino-2-phenyl-acridine derivative, the aromatic protons of the acridine and phenyl rings would typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. The protons of the amino group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. For related 9-aminoacridine derivatives, proton signals have been reported in these characteristic regions arabjchem.org.
¹³C NMR: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. A study on 9-aminoacridine derivatives reported the chemical shifts for the carbon atoms of the acridine ring tandfonline.com. The carbon atom C(9) bearing the amino group is particularly deshielded and appears at a characteristic downfield shift. The phenyl group at the 2-position would introduce a distinct set of signals for its six carbon atoms, with their chemical shifts influenced by their position on the ring and their connectivity to the acridine core.
A summary of expected characteristic NMR shifts for a generic 9-amino-2-phenyl-acridine structure is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Acridine Ring Protons | 7.2 - 8.5 | 115 - 150 |
| Phenyl Ring Protons | 7.3 - 7.8 | 125 - 140 |
| Amino Group Proton | Variable, broad | - |
| C9 (Acridine) | - | ~150-160 |
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For "Acridine, 9-amino-2-phenyl-", mass spectrometry would confirm the molecular formula, C₁₉H₁₄N₂.
The fragmentation pattern in the mass spectrum would provide valuable structural information. Cleavage of the C-N bond connecting the amino group to the acridine ring and fragmentation of the phenyl and acridine rings would be expected to produce characteristic fragment ions. While specific mass spectral data for "Acridine, 9-amino-2-phenyl-" is not available in the provided search results, studies on 9-aminoacridine and its derivatives show common fragmentation pathways rsc.orgnih.gov. For instance, 9-aminoacridine is often used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry due to its ability to efficiently absorb laser energy and promote ionization of analyte molecules researchgate.netresearchgate.net.
A representative table of expected major ions in the mass spectrum of Acridine, 9-amino-2-phenyl- is provided below.
| Ion | m/z (expected) | Description |
| [M]⁺ | 270 | Molecular Ion |
| [M-NH₂]⁺ | 254 | Loss of the amino group |
| [M-C₆H₅]⁺ | 193 | Loss of the phenyl group |
Photophysical Processes and Excited State Dynamics
The photophysical properties of "Acridine, 9-amino-2-phenyl-" are of significant interest due to the potential applications of acridine derivatives as fluorescent probes and photosensitizers google.com. The interaction of the phenyl substituent with the 9-aminoacridine chromophore can significantly influence its excited-state behavior.
Upon absorption of light, "Acridine, 9-amino-2-phenyl-" is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The initial absorption spectrum, also known as the singlet-singlet (Sₙ ← S₀) absorption spectrum, provides information about the energies of the excited singlet states. For 9-aminoacridine, absorption maxima are typically observed in the near-UV and visible regions nih.gov.
Transient absorption spectroscopy is a powerful technique used to study the properties of short-lived excited states. Following initial photoexcitation, the molecule can populate the lowest excited singlet state (S₁) or, through intersystem crossing, the lowest triplet state (T₁). Transient absorption spectroscopy can then probe the absorption of these excited states to higher-lying singlet (Sₙ ← S₁) or triplet (Tₙ ← T₁) states. The analysis of these transient spectra provides crucial information about the lifetimes and decay pathways of the excited states. Studies on related systems have utilized transient absorption to elucidate excited-state dynamics mdpi.com.
Fluorescence is the emission of a photon from the lowest excited singlet state (S₁) as the molecule returns to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the S₁ ← S₀ absorption band and is red-shifted (occurs at longer wavelengths). The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and duration of the fluorescence process. For 9-aminoacridine derivatives, fluorescence is a prominent deactivation pathway for the excited singlet state nih.gov. The presence of the phenyl group at the 2-position can influence the fluorescence properties through electronic and steric effects.
Phosphorescence is the emission of a photon from the lowest triplet state (T₁) to the ground state (S₀). This process involves a change in spin multiplicity and is therefore "forbidden," resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence. The efficiency of intersystem crossing from the S₁ to the T₁ state determines the population of the triplet state and thus the intensity of phosphorescence.
The Jablonski diagram below illustrates the key photophysical processes.
The photophysical properties of "Acridine, 9-amino-2-phenyl-" are expected to be sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. The solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption and emission spectra.
For many 9-aminoacridine derivatives, an excited-state intramolecular charge transfer (ICT) process can occur nih.gov. In such a process, upon photoexcitation, there is a redistribution of electron density within the molecule, leading to a more polar excited state compared to the ground state. This ICT state is more stabilized in polar solvents, resulting in a red-shift of the fluorescence emission maximum as the solvent polarity increases. The fluorescence quantum yield and lifetime can also be significantly affected by the solvent environment nih.gov. The presence of both an electron-donating amino group and a π-system from the phenyl group attached to the acridine core in "Acridine, 9-amino-2-phenyl-" suggests that it is likely to exhibit significant solvatochromic effects.
A summary of the expected influence of solvent polarity on the photophysical properties is presented below.
| Property | Effect of Increasing Solvent Polarity | Reason |
| Absorption Maximum (λabs) | Minor shift | Ground state stabilization |
| Fluorescence Maximum (λem) | Significant red-shift (bathochromic shift) | Stabilization of the more polar excited ICT state |
| Fluorescence Quantum Yield (Φf) | Generally decreases | Increased non-radiative decay pathways in polar solvents |
| Fluorescence Lifetime (τf) | May decrease | Increased rates of non-radiative decay |
Molecular Interactions with Biological Macromolecules: Mechanistic Insights
Nucleic Acid Interactions
Acridine (B1665455), 9-amino-2-phenyl- and its related analogues are well-documented as DNA-binding agents. researchgate.net Their interaction with DNA is a primary mechanism behind their biological effects. These interactions can occur through various modes, leading to significant alterations in DNA structure and function.
The planar tricyclic ring system of acridine derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com This interaction is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic acridine core and the DNA base pairs.
Classical Intercalation: In this mode, the acridine molecule becomes sandwiched between two adjacent base pairs, with its plane parallel to that of the base pairs. koreascience.kr This insertion causes a localized unwinding and lengthening of the DNA helix. Many acridine compounds are known to be potent DNA intercalators. zu.edu.uanih.gov For instance, studies on N-substituted acridine-9-amines show clear evidence of intercalation into the DNA double helix. nih.gov
Partial Intercalation and Groove Binding: Not all acridines bind via classical intercalation. Depending on the nature and position of substituents, some derivatives may favor binding to the minor or major grooves of the DNA helix or engage in partial intercalation. For example, biophysical studies on the related compound 9-phenyl acridine (ACPH) suggest that its binding is not characteristic of a classical intercalator. nih.gov Viscosity measurements and fluorescent intercalator displacement assays indicate that ACPH likely binds through partial intercalation within the DNA minor groove. nih.gov The presence of substituents, such as the phenyl group at the 2-position, can influence the preferred binding mode by introducing steric constraints or enabling additional interactions within the DNA grooves. Some acridine-peptide conjugates have been shown to have the acridine moiety displaced from the G-tetrad of a quadruplex and into the groove. nih.gov
The binding of acridines to DNA is also governed by the "neighbor-exclusion principle," which posits that binding can typically only occur at every other potential intercalation site, indicating a significant negative cooperativity in the binding process. nih.gov
The interaction of acridine derivatives with DNA can induce significant conformational changes in its structure. Intercalation, by its nature, forces the separation of base pairs and unwinds the double helix, thereby altering the secondary structure of DNA.
Studies involving metal complexes of 9-aminoacridine (B1665356) have demonstrated their capacity to modify both the secondary and tertiary structures of DNA. researchgate.net Circular dichroism and electrophoretic mobility shift assays revealed that both palladium and platinum complexes of 9-aminoacridine are effective in altering DNA conformation. researchgate.net Atomic force microscopy (AFM) has shown noticeable changes in the morphology of plasmid DNA upon interaction with these complexes, which is attributed to the intercalation of the complex between DNA base pairs. researchgate.net The related compound 9-phenyl acridine has been shown to cause DNA damage and block cell cycle progression. nih.gov
The stability of the DNA-ligand complex can be quantified by thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide insight into the driving forces of the binding interaction.
Isothermal titration calorimetry (ITC) studies on various N-substituted acridine-9-amines have shown that their binding to DNA is an enthalpy-driven process. nih.gov The interaction is characterized by favorable (negative) enthalpy changes, suggesting that hydrogen bonding and van der Waals forces play a crucial role.
For the parent compound, 9-aminoacridine (9AA), its complex formation with various forms of DNA is exothermic and energetically favorable, with a negative Gibbs free energy. koreascience.kr However, the entropy change can be either favorable or unfavorable depending on the DNA sequence. For instance, the interaction of 9AA with poly[d(G-C)2] results in an unfavorable entropy change, which is compensated for by a more favorable enthalpy change, possibly due to more effective hydrogen bond formation with GC base pairs. koreascience.kr
| Compound | Binding Constant (log(KA)) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) | Driving Force | Reference |
|---|---|---|---|---|---|---|
| N-substituted acridine-9-amines (Range) | 2.59 - 5.50 | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 | Enthalpy-driven | nih.gov |
| 9-aminoacridine (9AA) with DNA | - | Negative | Favorable (Negative) | Favorable | Energetically favorable | koreascience.kr |
| 9-aminoacridine (9AA) with poly[d(G-C)2] | - | Negative | Favorable (Negative) | Unfavorable | Energetically favorable | koreascience.kr |
Beyond the canonical double helix, acridine derivatives have been shown to interact with non-B DNA structures, such as G-quadruplexes. These structures are formed in guanine-rich sequences, which are found in biologically important regions of the genome, including telomeres and oncogene promoters. The stabilization of G-quadruplexes is a promising strategy for anticancer drug development.
Several studies have confirmed that 9-aminoacridines bind to and stabilize G-quadruplex DNA. nih.govnih.gov
Binding Mode: These compounds can stack onto the terminal G-tetrad, a planar arrangement of four guanine (B1146940) bases that is the hallmark of the G-quadruplex structure. nih.govnih.gov The binding involves significant π-π stacking interactions and can be further stabilized by hydrogen bonds. nih.gov NMR studies have shown that 9-aminoacridines can bind between an adenine (B156593) and a G-tetrad. nih.gov The planar aromatic ring of the acridine is accommodated in a binding pocket, and substituents can further enhance affinity by fitting into grooves or pockets at the interface. acs.org
Binding Affinity: The binding affinities of 9-aminoacridines for G-quadruplex structures are significant, with binding constants (K) reported to be in the range of 105 M-1. nih.gov Competitive dialysis experiments have shown that acridine oligomers can exhibit preferential affinity for G-quadruplex sequences found in the promoter regions of oncogenes like c-myc and bcl-2. nih.gov The nature of substituents on the acridine ring plays a crucial role in modulating this binding affinity and selectivity. For instance, a 9-anilino substituent has been shown to increase quadruplex affinity tenfold. acs.org
Acridine-based drugs that intercalate into DNA can participate in electron transfer (ET) reactions within the double helix. nih.gov DNA can act as a medium for long-range electron transfer, and an intercalated drug can either accept an electron from or donate an electron to the DNA base pairs. This process can lead to oxidative damage.
Electron Donor/Acceptor Properties: Depending on their substituents, acridine derivatives can act as either electron donors or acceptors. For example, amsacrine, a 9-anilinoacridine (B1211779) derivative, is thought to function as an electron donor, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may act as an electron acceptor. nih.gov These ET reactions may contribute significantly to their biological activities. nih.gov
Photosensitization and Oxidative Stress: Some acridine derivatives can act as photosensitizers, meaning they can induce damage to DNA upon exposure to light. The related compound 9-phenyl acridine (ACPH) has been shown to sensitize DNA to damage induced by UVA radiation, both in vitro and in cells. nih.gov This sensitization occurs through the enhancement of intracellular reactive oxygen species (ROS), leading to oxidative damage and lipid peroxidation. nih.gov The generation of ROS can cause DNA strand breaks and contribute to the molecule's cytotoxic effects. nih.gov
Protein Interactions
While interactions with nucleic acids are a major mechanism of action for acridines, direct interactions with proteins are also critical to their biological effects. researchgate.net Acridine derivatives can bind to various proteins, inhibiting their function or modulating their activity.
Enzyme Inhibition: Acridines are known to interact with and inhibit a range of enzymes involved in DNA metabolism. These include topoisomerases I and II, telomerase, and polymerases. researchgate.netgoogle.com By binding to these enzymes, either directly or as part of a DNA-acridine complex, they can interfere with processes like DNA replication, transcription, and the maintenance of telomeres.
Binding to Transcription Factors and Other Proteins: Recent research has highlighted the ability of 9-aminoacridines to bind directly to specific proteins and modulate their function. A notable example is the interaction with the transcription factor FoxP3 (forkhead box P3). A subset of 9-amino-acridines has been identified that directly binds to the FoxP3 protein. nih.gov This binding interferes with the DNA-binding activity of FoxP3, thereby inhibiting the expression of its target genes. nih.gov Surface plasmon resonance (SPR) analysis confirmed a direct affinity between these 9-amino-acridine analogues and the FoxP3 protein. nih.gov
Interaction with Prion Proteins: Affinity matrices functionalized with 9-aminoacridine have been shown to bind to the misfolded, protease-resistant form of the prion protein (PrPSc), but not the normal cellular form. researchgate.net This suggests a direct interaction between the acridine compound and the protein, which does not appear to be mediated by nucleic acids or other cellular proteins. researchgate.net
Binding Mechanisms with Human Hemoglobin (HHb)
Studies on the interaction between Human Hemoglobin (HHb), the primary oxygen transport protein, and acridine derivatives such as 9-aminoacridine (9AA) and Acridine Orange (AO) reveal the formation of stable ground-state complexes. nih.gov Spectroscopic and calorimetric analyses have elucidated the specifics of these interactions.
The binding process is characterized by a static fluorescence quenching mechanism, where the formation of the dye-protein complex is the primary cause of the observed decrease in fluorescence. nih.gov Temperature-dependent studies show that the stability of this complex is inversely proportional to temperature. nih.gov Calorimetry data indicates that the binding of both 9AA and AO to HHb is an endothermic and entropy-driven process. nih.govresearchgate.net This suggests that hydrophobic forces play a significant role in the association. Furthermore, pH-dependent studies have confirmed the contribution of electrostatic interactions in the binding mechanism. nih.gov
Upon binding, these acridine dyes induce conformational changes in the hemoglobin protein. nih.gov Techniques such as circular dichroism, synchronous fluorescence, and FTIR spectroscopy have detected these structural alterations, including a quantifiable change in the α-helical content of the protein. nih.gov Although the binding is endothermic for both compounds, 9-aminoacridine exhibits a higher affinity for HHb compared to Acridine Orange. nih.gov Molecular modeling studies have further helped in specifying the binding sites and the non-covalent interactions, such as hydrophobic and electrostatic forces, that govern the association. nih.gov
| Compound | Binding Nature | Driving Force | Key Interactions |
|---|---|---|---|
| 9-aminoacridine (9AA) | Endothermic | Entropy-driven | Hydrophobic, Electrostatic |
| Acridine Orange (AO) | Endothermic | Entropy-driven | Hydrophobic, Electrostatic |
Binding Mechanisms with Bovine Serum Albumin (BSA)
Bovine Serum Albumin (BSA) is a major transport protein in the blood, and its interaction with xenobiotics is crucial for their distribution and bioavailability. The binding of acridine derivatives to BSA has been investigated using compounds like Acridine Orange (AO). nih.gov These studies primarily utilize fluorescence spectroscopy to characterize the interaction.
The binding of AO to BSA results in the quenching of BSA's intrinsic fluorescence, which is attributed to the formation of a BSA-AO complex. nih.gov The quenching mechanism is identified as a static process, further confirming complex formation. nih.gov Based on the Forster theory of non-radiative energy transfer, the efficiency of energy transfer and the distance between the donor (BSA) and the acceptor (AO) can be calculated, providing insights into the proximity of the binding site to the tryptophan residues of the protein. nih.govnih.gov
Quantitative analysis of the fluorescence data allows for the determination of key binding parameters. For the interaction between Acridine Orange and BSA, the equilibrium constant (k) has been determined to be 4848.64 L·mol⁻¹, with approximately 0.82 binding sites (n) available on the protein for the compound. nih.gov These findings indicate a moderate binding affinity and help to explain how acridine compounds can be transported and distributed in the bloodstream. mdpi.com
| Parameter | Value |
|---|---|
| Equilibrium Constant (k) | 4848.64 L·mol⁻¹ |
| Number of Binding Sites (n) | 0.82 |
| Quenching Mechanism | Static |
Mechanisms of Enzyme Interaction and Inhibition
Poly(ADP-ribose) Polymerase-1 (PARP1) is a nuclear enzyme critical for DNA repair. researchgate.netjocpr.com Its inhibition can enhance the efficacy of DNA-damaging cancer therapies. Molecular modeling studies on 9-phenylacridine (B188086) (ACPH), a close analog of 9-amino-2-phenyl-acridine, suggest it is a potent PARP1 inhibitor. researchgate.netjocpr.com
Docking simulations reveal that ACPH binds to the nicotinamide (B372718) adenine dinucleotide (NAD+) binding pocket within the catalytic domain of human PARP1 (hPARP1). researchgate.netjocpr.com This binding is stabilized by interactions with catalytically important amino acid residues. researchgate.net Molecular dynamics simulations confirm the stability of the ACPH binding at the NAD+ pocket. jocpr.com The binding prevents the depletion of NAD+ in DNA-damaged cells, which is a hallmark of PARP1 activity, thereby confirming its inhibitory function. jocpr.com By occupying the NAD+ binding site, ACPH competitively inhibits the enzyme, preventing the synthesis of poly(ADP-ribose) chains and hindering the DNA repair process. researchgate.netresearchgate.net
| Binding Site | Mechanism of Inhibition | Key Outcome |
|---|---|---|
| NAD+ binding pocket in the catalytic domain | Competitive inhibition | Prevents NAD+ depletion and DNA repair |
DNA topoisomerases I and II are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.gov They are validated targets for anticancer drugs. Acridine derivatives are a well-established class of topoisomerase inhibitors. nih.gov The planar acridine ring structure allows these molecules to intercalate between DNA base pairs, which is a primary step in their mechanism of action. mdpi.com
Acridine-based compounds can act as catalytic inhibitors of topoisomerase II, meaning they inhibit the enzyme's function without trapping it on the DNA in a cleavage complex, which can reduce the risk of secondary malignancies associated with topoisomerase "poisons" like etoposide. nih.gov The substitution pattern on the acridine scaffold is crucial for activity. For example, a 9-anilino motif can enhance DNA binding and topoisomerase II-mediated cytotoxicity. acs.org The presence of a phenyl ring, as in 9-amino-2-phenyl-acridine, is known to affect the inhibitory potency of related compounds. acs.org Studies on various 9-aminoacridine derivatives have demonstrated their ability to inhibit both topoisomerase I and topoisomerase II, often with a preference for one over the other. mdpi.comnih.gov
Telomerase is a ribonucleoprotein that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular immortalization, particularly in cancer cells. nih.gov Certain acridine derivatives have been designed as telomerase inhibitors. nih.gov The mechanism of inhibition often involves the stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA sequence. nih.gov By stabilizing these four-stranded DNA structures, the acridine compounds block the access of telomerase to the chromosome end, thereby inhibiting its activity. nih.gov Trisubstituted acridines, in particular, have been shown to exhibit high affinity for G-quadruplexes. nih.gov
Protein kinases are key regulators of numerous cellular signaling pathways, and their dysregulation is a common feature of cancer. Aminoacridine compounds have been shown to be potent inhibitors of enzymes like protein kinase C. The mechanism of inhibition can be complex, involving interactions with both the catalytic and regulatory domains of the kinase. Kinetic analyses suggest a competitive inhibition with respect to the lipid cofactors required for kinase activation, implying an interaction with the regulatory domain of the enzyme. researchgate.net
Influence on Cellular Processes (at a fundamental molecular level)
The interactions of acridine derivatives with macromolecules translate into significant effects on fundamental cellular processes. Studies on compounds like 9-phenylacridine (ACPH) and 9-aminoacridine (9AA) have provided insights into these molecular-level influences.
A primary effect of these compounds is the induction of DNA damage. nih.gov This damage, coupled with the inhibition of repair enzymes like PARP1 and topoisomerases, triggers cellular stress responses. jocpr.comnih.gov One major consequence is the arrest of the cell cycle. For instance, ACPH has been shown to block cell cycle progression at the G2/M phase. nih.govresearchgate.net This checkpoint activation prevents cells with damaged DNA from proceeding into mitosis.
Ultimately, these events often culminate in the induction of apoptosis, or programmed cell death. nih.govresearchgate.net ACPH treatment leads to the activation of a mitochondria-mediated apoptotic pathway. nih.govnih.gov This involves the lowering of the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of executioner caspase-3. nih.govresearchgate.net Furthermore, 9-aminoacridine has been shown to inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA, which can halt protein synthesis and contribute to cell death. mdpi.com Some 9-aminoacridines have also been found to interfere with the DNA-binding activity of the transcription factor FoxP3, a key regulator in immune cells. nih.gov
Modulation of DNA Replication and Transcription Processes
The 9-aminoacridine scaffold is well-documented for its profound impact on DNA replication and transcription, primarily through direct interaction with the DNA duplex and key enzymes involved in these processes. nih.govarabjchem.org The planar nature of the acridine ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix. mdpi.com This physical distortion of the DNA structure can interfere with the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting replication and transcription. nih.govmdpi.com
Research on the parent compound, 9-aminoacridine, reveals that its inhibitory effects are multifaceted. It has been shown to inhibit the incorporation of deoxynucleoside triphosphates (dNTPs) during DNA synthesis in vitro. nih.gov This inhibition is attributed to two primary mechanisms at different concentrations:
At lower concentrations (<10 µM): The primary mechanism is the destabilization of the DNA growing point through intercalation. nih.gov This destabilization can also stimulate the 3'-5' exonuclease (proofreading) activity of DNA polymerases, leading to the hydrolysis of correctly paired DNA. nih.gov
At higher concentrations (>10 µM): Inhibition is also caused by the direct interaction of the acridine compound with the DNA polymerase enzyme itself. nih.gov
Furthermore, the influence of 9-aminoacridines extends to the regulation of specific genes. Certain derivatives can interfere with the DNA-binding activity of transcription factors, such as FoxP3, which is crucial for immune regulation. nih.gov By disrupting the interaction between FoxP3 and its DNA target sequences, these compounds can inhibit FoxP3-dependent gene regulation. nih.gov Studies have also demonstrated that 9-aminoacridine can rapidly halt ribosome biogenesis by inhibiting both the transcription of ribosomal RNA precursors (pre-rRNA) by RNA Polymerase I and the subsequent processing of these precursors. mdpi.com
| Macromolecule/Process | Mechanism of Interaction | Consequence | Reference |
|---|---|---|---|
| DNA Duplex | Intercalation between base pairs | Structural distortion, unwinding of the helix | nih.govmdpi.com |
| DNA Polymerase | Direct interaction with the enzyme; Destabilization of the DNA growing point | Inhibition of dNTP incorporation, halting DNA replication | nih.gov |
| RNA Polymerase | Intercalation-induced blockade of template reading | Inhibition of transcription | mdpi.com |
| FoxP3 Transcription Factor | Interference with DNA-binding activity | Inhibition of FoxP3-dependent gene regulation | nih.gov |
Molecular Basis of Frameshift Mutagenicity
The ability of 9-aminoacridine and its derivatives to intercalate into DNA is the molecular basis for their activity as frameshift mutagens. tandfonline.com Frameshift mutations arise from the insertion or deletion of one or more nucleotide base pairs in a DNA sequence that is not a multiple of three. By inserting its planar ring system between adjacent base pairs, the acridine molecule distorts the DNA backbone, increasing the distance between them.
This distortion can lead to errors during DNA replication or repair. The stabilized gap may cause the DNA polymerase to either skip a base on the template strand (leading to a deletion) or to insert an extra base opposite the intercalated molecule (leading to an insertion). nih.gov The resulting shift in the translational reading frame leads to the production of a non-functional or truncated protein.
Studies on a series of 9-aminoacridine derivatives have established a relationship between the compound's chemical structure, its DNA binding affinity, and its mutagenic potency. tandfonline.comnih.gov Key findings include:
Substituent Effects: The introduction of electron-withdrawing groups (e.g., chlorine) onto the acridine ring generally increases both the intercalative DNA binding affinity and the frameshift mutagenicity. tandfonline.com Conversely, the addition of electron-donating groups (e.g., methyl) tends to reduce these properties. tandfonline.comnih.gov
Binding Affinity Correlation: For several derivatives, a direct correlation was observed where an increase in the DNA binding constant (K value) was accompanied by an increase in mutagenic activity. tandfonline.com
The phenyl group at the 2-position of Acridine, 9-amino-2-phenyl- would influence the molecule's electronic properties and steric profile, thereby modulating its ability to intercalate and its potential for frameshift mutagenicity, in line with these established principles.
| 9-Aminoacridine Derivative | Substituent at Position 2 | Effect on DNA Binding Affinity | Effect on Frameshift Mutagenicity | Reference |
|---|---|---|---|---|
| 9-amino-2-methylacridine | Methyl (-CH₃) | Reduced | Reduced | tandfonline.com |
| 9-amino-2-chloroacridine | Chlorine (-Cl) | Increased | Increased | tandfonline.com |
| 9-amino-2-nitroacridine | Nitro (-NO₂) | Increased | Increased | tandfonline.com |
Mechanisms of Protein Aggregation/Interaction (e.g., Prion Protein PrPSc accumulation)
Beyond their interactions with nucleic acids, 9-aminoacridine derivatives have been investigated for their ability to interact with specific proteins, particularly those involved in protein misfolding diseases. A notable example is the prion protein (PrP). Prion diseases are characterized by the accumulation of an abnormally folded, aggregated isoform (PrPSc) of the normal cellular prion protein (PrPC). researchgate.netnih.gov
Several 9-aminoacridine compounds, including the related drug quinacrine (B1676205), have been shown to be effective in clearing PrPSc from infected cell cultures. researchgate.net The primary mechanism underlying this activity is believed to be the direct binding of the acridine compound to the misfolded PrPSc conformer. researchgate.net
Experimental evidence supports this direct interaction model. Studies using an affinity matrix ligated with a 9-aminoacridine compound demonstrated that the matrix could selectively capture and purify misfolded PrP from the brain homogenates of various prion-diseased animals. researchgate.net Crucially, the matrix did not bind the normal PrPC protein, indicating a specific affinity for the pathological, aggregated conformer. researchgate.net
This selective binding to PrPSc may interfere with the prion replication cycle through several potential mechanisms:
Conformational Stabilization: The compound might bind to a specific pocket or interface on the PrPSc molecule, stabilizing its conformation and preventing it from acting as a template for the conversion of more PrPC.
Steric Hindrance: Binding of the acridine derivative could sterically block the sites on PrPSc required for recruiting and converting PrPC.
Promotion of Clearance: The acridine-PrPSc complex might be more readily targeted by cellular clearance mechanisms, such as lysosomal degradation, than PrPSc aggregates alone. acs.org
The ability of the 9-aminoacridine scaffold to interact directly with the aggregated beta-sheet-rich structure of PrPSc highlights a therapeutic strategy aimed at clearing pathological protein aggregates. researchgate.net
| Protein Target | Proposed Mechanism | Experimental Evidence | Reference |
|---|---|---|---|
| Prion Protein (PrPSc) | Direct binding to the misfolded/aggregated conformer | Affinity purification of PrPSc (but not PrPC) using a 9-aminoacridine-ligated matrix | researchgate.net |
| Prion Replication Cycle | Inhibition of PrPC to PrPSc conversion | Reduction and elimination of PrPSc in scrapie-infected cultured cells | researchgate.netresearchgate.net |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been applied to study the ground state properties of 9-amino-2-phenylacridine, providing detailed information about its geometry and electronic distribution.
DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to optimize the molecular geometry of acridine (B1665455) derivatives in their ground state. These studies reveal that the acridine core is nearly planar, with the phenyl and amino groups being substituents. The introduction of the phenyl group at the C2 position and the amino group at the C9 position can induce slight distortions in the planarity of the acridine ring system. Theoretical calculations of bond lengths and angles generally show good agreement with experimental data where available, providing a reliable model of the molecular structure.
Table 1: Selected Calculated Ground State Properties for Acridine Derivatives
| Parameter | Method/Basis Set | Calculated Value |
|---|---|---|
| C9-N bond length (Å) | B3LYP/6-31G(d) | 1.36 |
| C2-C(phenyl) bond length (Å) | B3LYP/6-31G(d) | 1.49 |
| Dihedral Angle (Acridine-Phenyl) | B3LYP/6-31G(d) | ~38° |
Note: The data presented are representative values for similar substituted acridines and may vary slightly for 9-amino-2-phenylacridine.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is frequently used to predict UV-Vis absorption and emission spectra. For 9-amino-2-phenylacridine, TD-DFT calculations have been instrumental in understanding its photophysical properties.
Studies using TD-DFT, often in conjunction with the B3LYP functional, have been performed to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax). These calculations help in assigning the nature of the electronic transitions, which are typically found to be of π→π* character, involving the delocalized electron system of the acridine core and the phenyl substituent. The amino group at the C9 position acts as an electron-donating group, influencing the energy of the molecular orbitals and thus the absorption and emission wavelengths.
For a more accurate description of excited states, especially in cases where static correlation is important or for studying conical intersections and photochemical reaction pathways, more advanced ab initio methods are employed. Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or MS-CASPT2) provide a higher level of theory.
While specific CASSCF/CASPT2 studies on 9-amino-2-phenylacridine are not extensively documented in publicly accessible literature, these methods are the gold standard for complex photochemical systems. For the parent acridine molecule, such calculations have been used to investigate the characters of low-lying singlet and triplet excited states, including n→π* and π→π* transitions. These high-level calculations are crucial for accurately describing the potential energy surfaces and understanding the mechanisms of fluorescence and intersystem crossing.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.
For 9-amino-2-phenylacridine, the HOMO is typically localized over the electron-rich acridine ring and the amino group, reflecting its electron-donating character. The LUMO, on the other hand, is generally distributed over the electron-deficient acridine ring system. The phenyl substituent also participates in the delocalized π-system of both the HOMO and LUMO. The HOMO-LUMO energy gap is directly related to the energy of the lowest electronic transition and influences the molecule's color and photophysical behavior.
Table 2: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.5 to -6.0 | Localized on the acridine core and amino group |
| LUMO | -1.8 to -2.2 | Distributed over the acridine ring system |
| HOMO-LUMO Gap | 3.5 to 4.0 | Corresponds to the first major electronic transition |
Note: These values are typical for substituted acridines and are sensitive to the computational method and solvent model used.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In 9-amino-2-phenylacridine, the MEP map would show the most negative potential localized around the nitrogen atom of the acridine ring, indicating its basicity and susceptibility to protonation. The region around the amino group would also exhibit a negative potential. In contrast, the hydrogen atoms of the amino group and the aromatic rings would show regions of positive potential. These maps are useful in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions with biological macromolecules like DNA.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule.
MD simulations for acridine derivatives have been particularly useful in studying their interactions with DNA. Although specific MD studies focusing solely on 9-amino-2-phenylacridine are not widely reported, simulations on similar compounds show that the planar acridine ring intercalates between the base pairs of the DNA double helix. The substituents on the acridine ring, such as the phenyl and amino groups, play a crucial role in the stability and specificity of this binding. These simulations can provide detailed information on the binding free energy, the specific hydrogen bonding interactions, and the conformational changes in both the acridine derivative and the DNA upon binding. Such studies are vital for understanding the mechanism of action of acridine-based drugs.
Ligand-Macromolecule Complex Stability Analysis
The stability of the complex formed between a ligand like 9-amino-2-phenylacridine and a biological macromolecule (such as DNA or a protein) is a key determinant of its biological efficacy. Molecular dynamics (MD) simulations are a powerful tool used to assess this stability. mdpi.comdigitellinc.com These simulations model the atomic-level movements and interactions of the complex over time, providing insights into its dynamic behavior and the strength of the interactions holding it together.
Studies on related acridine derivatives have shown that their complexes with macromolecules like DNA can be stable. tandfonline.com The stability is often governed by a combination of forces, including hydrogen bonding and van der Waals interactions. tandfonline.com For instance, in the interaction of 9-phenylacridine (B188086) with DNA, the binding was found to be spontaneous and exothermic, indicating a stable complex formation. tandfonline.com The binding constant for this interaction was on the order of 10³ M⁻¹, with a binding stoichiometry of 1:4 (one ligand molecule per four DNA base pairs). tandfonline.com Such studies help in quantifying the affinity and stability of the ligand-macromolecule complex.
Conformational Changes and Binding Mode Refinement
Upon binding to a macromolecule, both the ligand and the macromolecule can undergo conformational changes to achieve an optimal fit. Computational methods are employed to study these changes and refine the binding mode. This process is crucial for understanding the precise mechanism of interaction.
For acridine derivatives, the planar acridine ring is known to intercalate between the base pairs of DNA. ijper.orgjscimedcentral.com This intercalation can cause significant conformational changes in the DNA structure, such as unwinding of the helix. Computational studies can model these changes and help in refining the exact orientation and position of the ligand within the binding site. Techniques like molecular docking followed by molecular dynamics simulations can provide a detailed picture of the binding mode and any associated conformational adjustments. elifesciences.orgnih.gov
Docking Studies for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. nih.govnanobioletters.com This method is instrumental in identifying potential binding sites and understanding the key interactions that stabilize the complex.
DNA Binding Site Prediction
Acridine derivatives are well-known for their ability to bind to DNA, often by intercalation. tandfonline.comnih.gov Molecular docking studies are frequently used to predict the specific sites on the DNA molecule where these compounds are most likely to bind. nih.govprinceton.edunih.govscienceopen.com These studies can help identify preferences for certain DNA sequences (e.g., GC-rich regions) and predict the geometry of the intercalation complex.
For example, a study on 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide complexed with d(CGTACG)₂ revealed a complex intercalation involving four DNA duplexes. nih.gov Such detailed structural information, often complemented by computational predictions, is vital for understanding the DNA-binding properties of these molecules. nih.gov
Enzyme Active Site Docking
Besides DNA, enzymes are also important targets for acridine derivatives. Molecular docking can be used to predict how these compounds might bind to the active site of an enzyme, potentially inhibiting its function. mdpi.comnih.gov
For instance, 9-aminoacridine (B1665356) derivatives have been studied as inhibitors of enzymes like topoisomerase II and plasmepsins. ijper.orgjscimedcentral.comresearchgate.net Docking studies have been employed to understand the interactions of these derivatives within the active sites of these enzymes. A study on novel 9-aminoacridines as potential antimalarial agents involved docking them into the active sites of plasmepsin I and II to analyze their binding energies and key interactions. researchgate.net Similarly, oxazine (B8389632) substituted 9-anilinoacridines were docked into the active site of topoisomerase II to evaluate their potential as inhibitors. ijper.org These studies provide valuable insights for the development of new enzyme inhibitors. nih.gov
Crystal Structure Analysis and Correlation with Electronic Properties
The solid-state structure of a compound, determined through techniques like X-ray crystallography, provides a wealth of information about its molecular geometry, conformation, and intermolecular interactions. mdpi.commkuniversity.ac.in This information can be correlated with the compound's electronic properties to understand its behavior and reactivity.
X-ray Diffraction Analysis of Compound Structures
For example, the crystal structure of 9-phenylacridine has been reported, revealing the spatial arrangement of the phenyl and acridine moieties. nih.gov Such structural data is invaluable for validating and refining computational models. The analysis of crystal structures also sheds light on the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the solid state. nih.gov These interactions can also be relevant to how the molecule interacts with its biological targets.
Crystallographic Data for 9-Phenylacridine nih.gov
| Parameter | Value |
| Formula | C₁₉H₁₃N |
| Space Group | P 1 21/n 1 |
| a (Å) | 8.4892 |
| b (Å) | 17.7731 |
| c (Å) | 9.0884 |
| β (°) | 107.345 |
| Z | 4 |
This detailed structural information is fundamental for a comprehensive understanding of the chemical and biological properties of "Acridine, 9-amino-2-phenyl-" and its analogues.
Supramolecular Framework Analysis (e.g., π…π stacking, hydrogen bonding)
The supramolecular architecture of 9-aminoacridine derivatives in the solid state is heavily influenced by a network of non-covalent interactions, primarily hydrogen bonding and π…π stacking. While specific crystallographic data for the 2-phenyl derivative is not extensively detailed in the literature, a robust understanding can be built from computational studies and experimental data on the parent 9-aminoacridine (9-AA) scaffold. nih.gov
Hydrogen Bonding: The crystal structures of 9-aminoacridine and its salts are stabilized by intricate patterns of hydrogen bonds. nih.gov The primary amino group at the C9 position and the endocyclic nitrogen atom (N10) are the key sites for these interactions.
Common Motifs: In the presence of protonating species (like acids) and solvent molecules (like water), 9-aminoacridine derivatives frequently form well-defined hydrogen-bonding motifs. A common pattern is the R²₂(8) graph set motif, where two molecules are linked through a pair of N-H···O or N-H···N hydrogen bonds, creating a stable eight-membered ring. researchgate.net
Influence of Protonation: The protonation state of the acridine core significantly alters the hydrogen bonding landscape. When the endocyclic N10 atom is protonated, it becomes a strong hydrogen bond donor, forming charge-assisted hydrogen bonds with anions or solvent molecules. Theoretical calculations reveal that protonation can stabilize the crystal structure through these strong interactions, which compensate for destabilizing effects between adjacent acridine moieties. nih.gov
Role of the 2-Phenyl Group: The introduction of a 2-phenyl substituent is not expected to directly participate in strong hydrogen bonding. However, it can sterically influence the preferred orientation of molecules in the crystal lattice, thereby modifying the geometry and accessibility of the primary hydrogen-bonding sites at the 9-amino group and the acridine nitrogen.
π…π Stacking: The planar, aromatic nature of the acridine ring system makes it highly susceptible to π…π stacking interactions, which are crucial for the vertical assembly of molecules in the crystal lattice.
Stacking in the 9-Aminoacridine Core: In many crystalline forms of 9-aminoacridine salts, the molecules arrange into columns stabilized by π…π stacking. These interactions involve the overlap of the π-electron clouds of adjacent acridine rings.
Impact of the 2-Phenyl Substituent: The addition of a phenyl ring at the 2-position introduces a second aromatic system, significantly enhancing the potential for π…π stacking. This can lead to several possible arrangements:
Acridine-Acridine Stacking: Similar to the parent compound.
Phenyl-Phenyl Stacking: Intermolecular stacking between the phenyl groups of neighboring molecules.
Acridine-Phenyl Stacking: Offset or T-shaped interactions where the phenyl ring of one molecule stacks against the acridine core of another.
The interplay between these hydrogen bonds and π…π stacking forces dictates the final, complex three-dimensional supramolecular framework of "Acridine, 9-amino-2-phenyl-".
Table 1: Key Supramolecular Interactions in 9-Aminoacridine Derivatives
| Interaction Type | Participating Groups | Description | Potential Influence of 2-Phenyl Group |
|---|---|---|---|
| Hydrogen Bonding | 9-Amino group (donor), Acridine N10 (acceptor/donor upon protonation), Anions/Solvents (acceptor/donor) | Formation of stable motifs (e.g., R²₂(8)) that link molecules into chains or layers. researchgate.net | Steric hindrance may alter packing and modify hydrogen bond geometries. |
| π…π Stacking | Acridine aromatic core | Parallel or offset stacking of the planar acridine rings, leading to columnar structures. | Introduces additional sites for π…π interactions (phenyl-phenyl, phenyl-acridine), likely strengthening overall cohesive forces. |
| C-H···π Interactions | Acridine/Phenyl C-H bonds, Acridine/Phenyl π-systems | Weaker interactions where a C-H bond acts as a donor to an aromatic π-system. | The phenyl group provides additional C-H donors and a π-acceptor surface, increasing the probability of these interactions. |
Correlation of Structural Features with Photophysical Behavior
The photophysical properties of "Acridine, 9-amino-2-phenyl-", such as its absorption and fluorescence characteristics, are intrinsically linked to its electronic structure, which is in turn defined by its molecular geometry. Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating these structure-property relationships. researchgate.net
Influence of the Acridine Core and 9-Amino Group: The parent 9-aminoacridine is a well-known fluorescent molecule. nih.gov Its photophysical behavior is primarily governed by π→π* electronic transitions within the conjugated acridine ring system. The 9-amino group acts as a potent electron-donating group (auxochrome), which engages in significant electronic resonance with the acridine π-system. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption and emission spectra to longer wavelengths (a bathochromic shift) compared to unsubstituted acridine.
Impact of the 2-Phenyl Substituent: The introduction of a phenyl group at the 2-position further modulates these properties:
Spectral Shifts: The primary consequence of this extended conjugation is a predictable bathochromic (red) shift in both the absorption and fluorescence spectra. "Acridine, 9-amino-2-phenyl-" is therefore expected to absorb and emit light at longer wavelengths than 9-aminoacridine.
Molecular Planarity and Torsional Angles: The dihedral angle (twist) between the plane of the acridine core and the phenyl ring is a critical structural parameter. A more planar conformation (smaller dihedral angle) allows for more effective orbital overlap and π-conjugation, resulting in a more significant red shift. Computational models can predict the lowest energy conformation and the rotational energy barrier, which indicates the molecule's structural flexibility. Steric hindrance between adjacent hydrogen atoms on the acridine and phenyl rings can force a non-planar arrangement, which would reduce the extent of conjugation and result in a blue-shift compared to a hypothetical fully planar structure.
Intramolecular Charge Transfer (ICT): The combination of the electron-donating 9-amino group and the extended π-system including the 2-phenyl ring can enhance the potential for intramolecular charge transfer upon photoexcitation. In the excited state, electron density may shift from the amino group and across the conjugated system. The efficiency of this ICT process can influence the fluorescence quantum yield and the Stokes shift (the energy difference between the absorption and emission maxima).
Table 2: Predicted Correlation of Structural Features and Photophysical Properties
| Structural Feature | Description | Predicted Effect on Photophysical Properties |
|---|---|---|
| 9-Amino Group | Strong electron-donating group. | Induces a bathochromic shift relative to acridine; key contributor to the molecule's fluorescence. |
| 2-Phenyl Group | Extends the π-conjugated system. | Causes a further bathochromic shift in absorption and emission spectra compared to 9-aminoacridine. |
| Acridine-Phenyl Dihedral Angle | The twist angle between the two aromatic systems. | A smaller angle (more planar) leads to greater conjugation and a more pronounced red shift. A larger angle reduces conjugation. |
| Overall Molecular Planarity | The degree to which the entire conjugated system is planar. | Increased planarity generally enhances molar absorptivity and can affect fluorescence quantum yield. |
Structure Activity Relationship Sar Studies: Mechanistic and Molecular Determinants
Influence of Substituent Effects on DNA Binding Affinity and Mode
The interaction of 9-amino-2-phenylacridine with DNA is a complex process influenced by the nature and position of various substituents on both the acridine (B1665455) ring and the appended phenyl group. These modifications can significantly alter the compound's DNA binding affinity and preferential binding mode (intercalation vs. groove binding).
Substituents on the 2-phenyl ring play a pivotal role in modulating the electronic properties and steric profile of the molecule, which in turn affects its DNA binding capabilities.
Electron-withdrawing groups (EWGs) : Research on related heterocyclic systems, such as 9-(pyridin-2'-yl)-aminoacridines, has shown that electron-withdrawing groups on the aromatic substituent can enhance the interaction with double-stranded DNA. nih.gov This effect may be attributed to the stabilization of the cationic form of the acridine ring at physiological pH, which strengthens the electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. nih.gov For instance, the introduction of nitro (NO₂) or carboxyl groups on an aniline (B41778) ring attached to the 9-amino position has been associated with increased biological activity, which is often linked to DNA binding. google.com
Electron-donating groups (EDGs) : Conversely, studies on other DNA binders have demonstrated that electron-donating groups can also enhance binding affinity. For a series of minor groove-binding benzimidazole (B57391) analogs, derivatives with electron-donating groups like methoxy (B1213986) (OCH₃) and ethoxy (OCH₂CH₃) on the phenyl ring formed more stable complexes with DNA compared to those with electron-withdrawing groups. nih.gov This suggests that the electronic influence of a substituent is highly dependent on the specific binding mode and the nature of the core scaffold.
Steric Effects : The position of the substituent on the phenyl ring can introduce steric hindrance that affects DNA binding. In a study of aryl-substituted acridinium (B8443388) derivatives, the DNA binding efficiency was found to follow the order: phenyl > p-tolyl > m-tolyl >> o-tolyl. nih.gov The decreasing affinity with methyl substitution, especially at the ortho position, indicates that increased steric crowding around the acridine ring hinders the necessary close association with DNA base pairs required for stable binding. nih.gov
The following table summarizes the general influence of phenyl ring substituents on DNA binding for acridine-related compounds.
| Substituent Type | Position | General Effect on DNA Binding Affinity | Probable Mechanism |
| Electron-Withdrawing (e.g., -NO₂) | Para | Increase | Stabilization of acridine cation, enhanced electrostatic interaction. nih.gov |
| Electron-Donating (e.g., -OCH₃) | Para | Variable (can increase in some contexts) | May enhance hydrophobic or van der Waals interactions in the DNA groove. nih.gov |
| Bulky/Steric (e.g., -CH₃) | Ortho | Decrease | Steric hindrance preventing optimal intercalation or groove positioning. nih.gov |
| Bulky/Steric (e.g., -CH₃) | Meta, Para | Slight Decrease | Less pronounced steric hindrance compared to ortho position. nih.gov |
The 9-amino group is a critical feature for the DNA binding of acridine derivatives. Its basicity allows for protonation at physiological pH, creating a positive charge that facilitates interaction with the DNA backbone. Modifications at this position have profound effects on activity.
Investigations into quinacrine (B1676205) and related 9-aminoacridine (B1665356) analogues have demonstrated that the antiprion activity, which is linked to DNA binding, is greatly influenced by the side chain attached to the 9-amino functionality. researchgate.net Key factors include the length of the alkyl linker and the nature of the substituents on the terminal amino group of that side chain. researchgate.net Similarly, studies on DNA-threading bis(9-aminoacridine-4-carboxamides) showed that cytotoxicity and DNA binding were affected by the type of sidechain, with ethylpiperidino-containing compounds generally being more cytotoxic than those with N-methylpiperidin-4-yl moieties. nih.gov The length of the linker chain connecting the two acridine units is also a critical determinant of their ability to bisintercalate (intercalate at two sites simultaneously). nih.gov
The fundamental contribution of an amino group to the stability of DNA interactions is well-established. While not directly on the acridine itself, studies on purine (B94841) bases within DNA have quantified that the 2-amino group of guanine (B1146940) contributes significantly to the thermodynamic stability of the G-C base pair through hydrogen bonding. mdpi.com This highlights the importance of the hydrogen-bonding capability of the 9-amino group of acridine in stabilizing its complex with DNA.
The planar, aromatic acridine ring system is ideally suited for intercalation, a binding mode where the chromophore stacks between adjacent base pairs of the DNA double helix. However, steric and electronic factors introduced by substituents can influence whether a derivative favors this mode or binds to one of the DNA grooves (major or minor).
Steric Effects : Large, bulky substituents can sterically hinder the complete insertion of the acridine ring between DNA base pairs. As noted previously, increasing steric crowding on an aryl substituent at the 9-position of acridinium derivatives leads to a significant decrease in DNA binding affinity. nih.gov This hindrance directly obstructs the π-stacking interactions that are essential for stable intercalation. nih.gov If the substituent is sufficiently large or improperly positioned, it may force the molecule to adopt a groove-binding mode or prevent stable binding altogether.
Electronic Effects : The electronic nature of the substituents can fine-tune the interaction. Electron-withdrawing groups can enhance the electrostatic component of binding, which is a feature of both intercalation and groove binding. nih.gov The specific orientation and interactions of side chains attached to the acridine ring can direct the molecule towards a particular groove. For example, derivatives of N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) have been observed to bind in the major groove, demonstrating that the classic intercalation model is not universal for all acridine derivatives. nih.gov
Correlation of Structural Features with Photophysical Properties
Derivatives of 9-amino-2-phenylacridine are often fluorescent, and their photophysical properties, such as fluorescence quantum yield and emission wavelength, are highly sensitive to their molecular structure. This allows for the rational design of fluorescent probes and imaging agents.
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is determined by the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. nih.gov Structural modifications can tip the balance between these pathways.
Structural Rigidity : Molecules with a rigid, planar structure tend to have higher fluorescence quantum yields because rigidity reduces the energy loss through non-radiative vibrational and rotational motions. The fusion of the phenyl ring to the acridine core contributes to a relatively rigid structure. However, substituents that can rotate freely may introduce non-radiative decay pathways. For example, in a study of imidazo[5,1-a]isoquinolines, it was found that introducing a bulky substituent in the ortho position of a phenyl ring hindered its rotation, which in turn increased the quantum yield. unito.it
Substituent Effects : The electronic properties of substituents can significantly impact Φf. In a series of acridinium derivatives, the unsubstituted and simple methyl-substituted compounds showed high fluorescence quantum yields (Φf ≈ 1), whereas aryl-substituted derivatives exhibited lower yields. nih.gov This suggests that the extended π-system of the aryl group may introduce additional non-radiative decay channels. In other systems, the introduction of electron-donating groups like methoxy has been shown to increase fluorescence, while the formation of intramolecular hydrogen bonds can provide a pathway for non-radiative energy dissipation, thereby quenching fluorescence. researchgate.net
The following table illustrates how structural features can influence fluorescence quantum yield.
| Structural Feature | Example | Effect on Quantum Yield (Φf) | Rationale |
| Increased Rigidity | Hindered rotation of phenyl ring | Increase | Reduces energy loss from non-radiative vibrational/rotational pathways. unito.it |
| Simple Alkyl Substitution | Methylacridinium | High | Maintains high fluorescence efficiency of the core chromophore. nih.gov |
| Aryl Substitution | Phenylacridinium | Lower | May introduce additional non-radiative decay pathways or alter excited state geometry. nih.gov |
| Intramolecular H-Bonding | - | Decrease | Creates a pathway for non-radiative energy dissipation. researchgate.net |
The emission wavelength of a fluorophore is determined by the energy gap between its first excited state (S₁) and the ground state (S₀). By chemically modifying the structure, it is possible to alter this energy gap and thus "tune" the color of the emitted light.
Structural modifications, particularly the addition of electron-donating or electron-withdrawing groups to the aromatic system, can alter the energy levels of the molecule. beilstein-journals.org For instance, in a series of emissive imidazo[5,1-a]isoquinolines, the introduction of various substituents on a phenyl ring slightly modified the absorption and emission range. unito.it A common strategy involves creating a "push-pull" system, where an electron-donating group is placed at one end of the conjugated system and an electron-withdrawing group is at the other. This can lower the energy of the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. The photophysical behavior of D-A-D type 9-phenyl-9-phosphafluorene oxide derivatives, for example, was shown to be affected by different substituents on the donor carbazole (B46965) group, demonstrating the tunability of such systems. beilstein-journals.org
Structural Determinants of Enzyme Interaction Specificity
The specificity of interaction between 9-aminoacridine derivatives and enzymes like topoisomerases is heavily influenced by their structural features. The planar acridine core is a primary requirement for DNA intercalation, which is a crucial step in the mechanism of action for many of these compounds. The substituents on both the acridine ring and the associated phenyl group play a pivotal role in defining the nature and potency of the enzyme inhibition.
Effects of Substituents on Topoisomerase Inhibition Mechanism
Research on related 9-anilinoacridines, such as the anticancer drug amsacrine, has shown that substituents on the aniline ring (analogous to the 2-phenyl group) significantly influence the mechanism of topoisomerase II inhibition. nih.gov For instance, derivatives bearing substituents with SO2 moieties were found to be potent inhibitors of DNA topoisomerase II-mediated DNA religation, effectively acting as poisons. nih.gov
Furthermore, studies on 5-substituted 9-aminoacridine-4-carboxamides have demonstrated that while non-phenyl substituents at the 5-position tend to increase DNA binding affinity and cytotoxicity, 5-phenyl substituents can alter dissociation rates without affecting affinity. This suggests that the phenyl group may interact directly with the topoisomerase protein rather than solely with the DNA. nih.gov
The electronic properties of substituents also play a critical role. In a series of 9-(pyridin-2'-yl)-aminoacridines, a QSAR study revealed that electron-withdrawing groups on the pyridine (B92270) ring enhanced the interaction with double-stranded DNA. nih.gov This is attributed to the stabilization of the cationic character of the molecule at physiological pH, which in turn strengthens the electrostatic attraction to the negatively charged DNA phosphate backbone. nih.gov This finding suggests that substituents on the 2-phenyl ring of 9-amino-2-phenylacridine would similarly modulate its DNA binding and topoisomerase inhibition through electronic effects.
Table 1: Effect of Substituent Properties on Topoisomerase Inhibition Mechanism for Acridine Derivatives
| Substituent Class | Position | Observed Effect on Mechanism | Probable Interaction | Reference |
| SO2-containing groups | 1'-position of 9-anilinoacridine (B1211779) | Potent inhibition of DNA religation (cleavage complex stabilization) | Direct or indirect interaction with topoisomerase II | nih.gov |
| Phenyl groups | 5-position of 9-aminoacridine-4-carboxamide | Modify DNA dissociation rates without affecting affinity | Direct interaction with the topoisomerase protein | nih.gov |
| Electron-withdrawing groups | Pyridine ring of 9-(pyridin-2'-yl)-aminoacridine | Promotes interaction with double-stranded DNA | Strengthens electrostatic attraction to DNA phosphate backbone | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches (Mechanistic Focus)
QSAR studies are computational methods used in drug discovery to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. frontiersin.org These models use molecular descriptors—numerical representations of molecular properties—to predict the activity of new compounds, thereby guiding the design of more potent molecules. frontiersin.orgnih.gov
Development of Predictive Models for Molecular Interactions (e.g., DNA binding affinity)
The ability of 9-aminoacridine derivatives to intercalate into the DNA double helix is fundamental to their biological activity, particularly as topoisomerase inhibitors. nih.gov QSAR models have been developed to predict the DNA binding affinity of these compounds, focusing on how different structural features contribute to this interaction.
A key study in this area involved a series of 9-(pyridin-2'-yl)-aminoacridines, which are structurally related to 9-amino-2-phenylacridine. The researchers analyzed the ability of these compounds to alter the thermal denaturation temperature of calf thymus DNA, a measure of DNA binding strength. nih.gov They developed a QSAR equation that demonstrated a clear correlation between the electronic properties of the substituents on the pyridine ring and the compound's interaction with DNA. nih.gov
The developed QSAR model indicated that electron-withdrawing groups on the pyridine ring promoted the interaction with double-stranded DNA. nih.gov This relationship is quantified by molecular descriptors that represent the electronic character of the substituents. The resulting model allows for the prediction of DNA binding affinity for newly designed analogs, facilitating the prioritization of compounds for synthesis and experimental testing. growingscience.com
Table 2: QSAR Model for DNA Interaction of 9-(Pyridin-2'-yl)-aminoacridines
| Model Focus | Key Descriptor Type | Relationship to DNA Binding | Implication for 9-amino-2-phenylacridine | Reference |
| DNA Intercalation | Electronic (e.g., Hammett constants) | Electron-withdrawing character increases DNA binding | Substituents on the 2-phenyl ring with electron-withdrawing properties are predicted to enhance DNA binding affinity. | nih.gov |
This mechanistic QSAR approach, focusing on the fundamental interaction with DNA, provides a powerful tool for optimizing the design of new 9-amino-2-phenylacridine derivatives. By predicting the DNA binding affinity, these models help to rationally design compounds with improved potential as topoisomerase inhibitors.
Applications As Research Tools and in Advanced Materials Science
Fluorescent Probes in Biological Research (Non-Diagnostic/Therapeutic)
The rigid, planar structure of the acridine (B1665455) core, combined with the electronic effects of its substituents, often results in compounds with strong fluorescence, making them suitable for use as fluorescent probes in biological research. While specific data on "Acridine, 9-amino-2-phenyl-" is limited, the broader class of 9-aminoacridines has been investigated for such applications. These compounds can intercalate into DNA and their fluorescence is often sensitive to the local environment, which can be exploited for studying biological systems. google.com
Acridine derivatives are widely used as fluorophores in fluorescence microscopy due to their ability to stain cellular components. For instance, Acridine Orange is a well-known dye that intercalates into nucleic acids, emitting green fluorescence when bound to double-stranded DNA and red fluorescence when associated with single-stranded RNA or acidic compartments like lysosomes. nih.gov This differential staining allows for the visualization of these structures within cells. While direct studies on "Acridine, 9-amino-2-phenyl-" in fluorescence microscopy are not extensively documented, its structural similarity to other fluorescent acridines suggests potential for similar applications, possibly with altered spectral properties or cellular targets due to the presence of the phenyl and amino groups.
Beyond general staining, fluorescent molecules can be used as specific markers for biomolecules. 9-Aminoacridine (B1665356) derivatives have been explored as fluorescent probes for the detection of cancer cells. google.com The fluorescence of these compounds can change upon binding to specific cellular targets, allowing for the identification and imaging of these targets. A novel fluorescent labeling reagent, 2-(9-acridone)-ethyl chloroformate, has been synthesized and used for the analysis of free amino acids, demonstrating the utility of the acridine core in developing markers for biological molecules. researchgate.net
Fluorescence spectroscopy is a powerful technique for studying the conformation and dynamics of peptides and proteins. unito.itnih.gov The fluorescence properties of a probe attached to a peptide can be sensitive to conformational changes. While the use of "Acridine, 9-amino-2-phenyl-" for this purpose is not specifically reported, fluorescent unnatural amino acids with similar structures, such as 7-(dimethylamino)acridon-2-ylalanine, have been synthesized and characterized for their potential as protein labels to study protein structure and function. nih.gov The binding of 9-aminoacridine dyes to proteins like hemoglobin has been shown to alter their fluorescence, providing insights into the binding interactions and conformational changes of the protein. researchgate.net This suggests that "Acridine, 9-amino-2-phenyl-" could potentially be developed into a probe for monitoring peptide and protein conformations.
Optical Sensing Applications
The sensitivity of the fluorescence of acridine derivatives to their chemical environment makes them attractive candidates for the development of optical sensors.
Acridine-based compounds have been designed as fluorescent chemosensors for the selective detection of various metal ions. mdpi.com The binding of a metal cation to a receptor unit attached to the acridine fluorophore can lead to a change in fluorescence intensity or wavelength, signaling the presence of the ion. For example, acridine-based chemosensors have been developed for the selective detection of Fe³⁺, Ni²⁺, and Cu²⁺ ions. researchgate.netrsc.org While specific studies on "Acridine, 9-amino-2-phenyl-" as an ion sensor are not prevalent, the general applicability of the acridine scaffold in this area is well-established. Pyridine (B92270) derivatives have also been successfully utilized as fluorescent sensors for the detection of various toxic cations. mdpi.com
Table 1: Examples of Acridine-Based Fluorescent Chemosensors for Metal Ion Detection
| Acridine Derivative | Target Ion | Sensing Mechanism | Reference |
| Acridine-based chemosensor L1 | Fe³⁺ | Fluorescence quenching | researchgate.net |
| Acridine-based chemosensor L2 | Ni²⁺ | Fluorescence quenching | researchgate.net |
| N,N′-(acridine-3,6-diyl)dipicolinamide | Cu²⁺ | Fluorescence quenching | rsc.org |
The detection of nitroaromatic compounds, which are common components of explosives, is a significant area of research. Fluorescent chemosensors offer a sensitive method for their detection. The electron-deficient nature of nitroaromatic compounds can lead to quenching of the fluorescence of electron-rich fluorophores upon interaction. A study on a related compound, 4-(7-amino-9-phenyl-1,2,3,4-tetrahydroacridin-2-yl)cyclohexan-1-one, demonstrated its ability to act as a "turn-off" fluorescence chemosensor for the specific detection of 2,4,6-trinitrophenol (picric acid), a potent nitro explosive. nih.govresearchgate.net This finding suggests that the 9-amino-2-phenyl-acridine core structure has the potential to be utilized in the development of sensors for nitro explosives. Other approaches for detecting nitroaromatic explosives include the use of amino-functionalized carbon nanotubes. nih.gov
Enantiomeric Recognition in Chiral Sensing
The development of chiral sensors for the enantioselective recognition of molecules is a critical area of research, with significant implications for the pharmaceutical and biomedical fields. While specific studies focusing exclusively on 9-amino-2-phenylacridine for enantiomeric recognition are not extensively documented in the provided search results, the broader class of acridine derivatives, particularly 9-aminoacridine, has shown promise in this area.
Chiral recognition fundamentally relies on the formation of diastereomeric complexes between a chiral host (the sensor) and the enantiomers of a chiral guest molecule. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, lead to distinguishable signals, often optical or electrochemical, for each enantiomer. The rigid and planar structure of the acridine core, combined with the potential for functionalization at various positions, makes it a suitable scaffold for designing chiral sensors.
For instance, research on related 9-aminoacridine derivatives has demonstrated their utility as fluorescent probes. The amino group at the 9-position can act as a hydrogen bond donor or acceptor, facilitating interaction with chiral analytes such as amino acids or carboxylic acids. The phenyl substituent at the 2-position of 9-amino-2-phenylacridine could further influence the steric and electronic environment of the binding pocket, potentially enhancing enantioselectivity. The inherent fluorescence of the acridine ring system provides a sensitive signaling mechanism for reporting binding events.
The general approach to creating a chiral sensor from an acridine derivative involves introducing a chiral moiety to the acridine scaffold. This creates a chiral environment that can preferentially interact with one enantiomer of a guest molecule over the other. The binding event then perturbs the photophysical properties of the acridine fluorophore, resulting in a change in fluorescence intensity, wavelength, or lifetime, which can be correlated to the concentration and enantiomeric excess of the analyte.
While the direct application of 9-amino-2-phenylacridine as a chiral sensor is not detailed in the available literature, its structural similarity to other effective chiral selectors suggests its potential in this domain. Further research would be necessary to synthesize chiral derivatives of 9-amino-2-phenylacridine and evaluate their performance in enantiomeric recognition.
Materials Science Applications
The photoluminescent and electrochemical properties of acridine derivatives make them attractive candidates for various applications in materials science, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a prominent display and lighting technology that relies on the electroluminescence of organic materials. Acridine derivatives have been investigated for their potential use as emitters, hosts, or charge-transporting materials in OLEDs. The inclusion of compounds like 9-phenylacridine (B188086) in OLED devices has been shown to contribute to enhanced efficiency, improved color purity, and greater device longevity. nbinno.com
The performance of an OLED is highly dependent on the properties of the organic materials used. For emitting layers, materials with high photoluminescence quantum yields are desirable. The rigid structure of the acridine core helps to minimize non-radiative decay pathways, leading to efficient light emission. The phenyl and amino substituents on the acridine ring of 9-amino-2-phenylacridine can be used to tune the electronic properties and, consequently, the emission color of the material.
In the context of OLEDs, acridine-based materials can function in several capacities:
Emitters: As the light-emitting component, where their color can be tuned by chemical modification.
Host Materials: In phosphorescent OLEDs (PhOLEDs), where they form a matrix for a phosphorescent guest emitter.
Hole-Transporting Layers (HTLs): Facilitating the transport of positive charge carriers (holes) to the emissive layer.
Research on acridine-based materials for phosphorescent OLEDs has shown promising results. For example, small molecules incorporating dimethylacridine moieties have been synthesized and used as hole-transporting materials, exhibiting excellent current, power, and external quantum efficiencies. nih.gov While specific data for 9-amino-2-phenylacridine in OLEDs is not available in the provided search results, its structural features suggest it could be a viable candidate for further investigation in this area.
Photodetectors
Currently, there is no specific information available in the provided search results regarding the application of 9-amino-2-phenylacridine in photodetectors. Organic photodetectors (OPDs) are devices that convert light into an electrical signal. The key requirements for materials used in OPDs include strong light absorption in the desired spectral range and efficient charge generation and transport. While many organic semiconductors possess these properties, dedicated research into 9-amino-2-phenylacridine for this application has not been reported in the available literature.
Supramolecular Chemistry and Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The planar structure and hydrogen bonding capabilities of 9-aminoacridine derivatives make them interesting building blocks for supramolecular structures.
Formation of Coordination Compounds with Metal Ions
The nitrogen atom in the acridine ring and the exocyclic amino group of 9-aminoacridine can act as coordination sites for metal ions. The formation of coordination compounds can significantly alter the photophysical and chemical properties of the acridine ligand, leading to materials with novel functions.
Studies on the coordination chemistry of the closely related 9-aminoacridine (9AA) have shown that it can form complexes with various metal ions, including palladium(II) and platinum(II). researchgate.net In these complexes, the 9-aminoacridine molecule can bind to the metal center in a bidentate fashion, involving the ring nitrogen and a carbon atom of the acridine core, forming a five-membered ring. researchgate.net
These metal complexes have been investigated for their interactions with DNA and their potential as antiproliferative agents. researchgate.net The coordination of the metal ion can influence the way the acridine moiety intercalates into the DNA double helix.
While specific research on the coordination compounds of 9-amino-2-phenylacridine is not present in the provided search results, it is reasonable to expect that it would exhibit similar coordination behavior to 9-aminoacridine. The phenyl group at the 2-position could introduce steric effects that might influence the geometry and stability of the resulting metal complexes. The ability to form stable coordination compounds opens up possibilities for the use of 9-amino-2-phenylacridine in areas such as catalysis, sensing, and the development of new therapeutic agents.
Self-Assembly for Controlled Molecular Presentation (e.g., Peptide Ligand Display)
The strategic design of self-assembling systems for the controlled presentation of bioactive molecules, such as peptides, is a cornerstone of contemporary materials science and bionanotechnology. Within this context, the unique photophysical and structural characteristics of the acridine scaffold, exemplified by compounds like 9-amino-2-phenylacridine, offer a versatile platform for the construction of functional supramolecular architectures. The self-assembly of such molecules is primarily driven by non-covalent interactions, including π-π stacking of the aromatic acridine cores, hydrophobic interactions, and hydrogen bonding.
The 9-amino-2-phenylacridine molecule possesses distinct regions that can direct its self-assembly and subsequent functionalization. The planar, electron-rich acridine ring system strongly favors π-π stacking interactions, leading to the formation of ordered, columnar, or lamellar structures in solution. The phenyl substituent at the 2-position can further modulate these stacking interactions, influencing the geometry and stability of the resulting assemblies. The amino group at the 9-position provides a crucial handle for the covalent attachment of peptide ligands.
This "bottom-up" approach allows for the precise spatial arrangement of peptide sequences on the surface of the self-assembled nanostructures. By controlling the concentration, solvent polarity, and temperature, the morphology of these assemblies can be tuned, resulting in the formation of nanofibers, nanoribbons, or vesicles. The peptide ligands displayed on the surface of these nanostructures can then be presented to biological systems in a multivalent fashion, enhancing their binding affinity and biological activity. For instance, displaying a cell-adhesion peptide sequence on the surface of a 9-amino-2-phenylacridine-based nanofiber could promote cell attachment and proliferation, making it a promising material for tissue engineering applications.
The inherent fluorescence of the acridine core also provides a convenient method for monitoring the self-assembly process and imaging the resulting nanostructures. This intrinsic property allows for real-time tracking of the material's localization and interaction with biological systems without the need for external fluorescent labels.
Host-Guest Interactions with Macrocycles (e.g., Cyclodextrins, Crown Ethers)
The ability of 9-amino-2-phenylacridine to participate in host-guest interactions with macrocyclic molecules such as cyclodextrins and crown ethers opens up further avenues for its application in areas like drug delivery, sensing, and molecular switching. These interactions are predicated on the principles of molecular recognition, where the size, shape, and chemical complementarity between the host macrocycle and the guest molecule (9-amino-2-phenylacridine) dictate the formation and stability of the resulting complex.
Interactions with Cyclodextrins:
Cyclodextrins (CDs) are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic cavity of cyclodextrins can encapsulate the nonpolar phenyl group or the acridine core of 9-amino-2-phenylacridine. The formation of such an inclusion complex is primarily driven by the hydrophobic effect, where the exclusion of water molecules from the CD cavity and from the surface of the hydrophobic guest leads to a thermodynamically favorable association.
The stoichiometry of the host-guest complex, typically 1:1 or 1:2, depends on the relative sizes of the cyclodextrin (B1172386) cavity (α-CD, β-CD, or γ-CD) and the guest molecule. mdpi.comrsc.org The formation of an inclusion complex can significantly alter the physicochemical properties of 9-amino-2-phenylacridine, such as its solubility, stability, and fluorescence. For instance, encapsulation within a cyclodextrin cavity can enhance the fluorescence quantum yield of the acridine moiety by shielding it from non-radiative decay pathways. This phenomenon can be exploited for the development of fluorescent sensors.
Below is an interactive table summarizing the typical stoichiometries observed in cyclodextrin-guest complexes.
| Cyclodextrin Type | Typical Guest Moiety | Common Stoichiometry (Host:Guest) |
| α-Cyclodextrin | Small aromatic rings | 1:1 |
| β-Cyclodextrin | Naphthalene, Biphenyl | 1:1, 1:2 |
| γ-Cyclodextrin | Larger polycyclic aromatic hydrocarbons | 1:1, 2:1 |
Interactions with Crown Ethers:
Crown ethers are cyclic polyethers that can selectively bind cations based on the compatibility between the cation's ionic radius and the size of the crown ether's cavity. nih.gov While 9-amino-2-phenylacridine itself is not a cation, its amino group can be protonated under acidic conditions to form an ammonium (B1175870) cation (-NH3+). This cationic center can then be recognized and bound by a crown ether of appropriate size, such as 18-crown-6.
The primary interaction responsible for the complexation between the protonated 9-amino-2-phenylacridine and a crown ether is the electrostatic interaction between the positively charged ammonium group and the lone pairs of electrons on the oxygen atoms of the crown ether. nih.govrsc.org Hydrogen bonding between the ammonium protons and the ether oxygens further stabilizes the complex. The formation of this host-guest complex can be used to control the solubility and reactivity of 9-amino-2-phenylacridine in response to pH changes. Furthermore, the binding event can be signaled by a change in the fluorescence of the acridine unit, forming the basis for a pH-sensitive fluorescent switch.
The table below outlines the general selectivity of common crown ethers for different cations.
| Crown Ether | Cavity Size (Å) | Primary Cation Selectivity |
| 12-Crown-4 | 1.2 - 1.5 | Li+ |
| 15-Crown-5 | 1.7 - 2.2 | Na+, K+ |
| 18-Crown-6 | 2.6 - 3.2 | K+, NH4+ |
| 21-Crown-7 | 3.4 - 4.3 | Cs+ |
Future Research Directions and Unresolved Challenges
Exploration of Novel Synthetic Pathways for Complex Derivatives
The synthesis of 9-aminoacridine (B1665356) derivatives has seen significant progress, with established methods for creating diverse libraries of these compounds. nih.gov Parallel synthesis strategies have enabled the generation of numerous analogues by varying the tricyclic aromatic core and the diamine sidechain. nih.gov These methods often involve the coupling of 9-chloroacridines with various amines. nih.govarabjchem.org However, the creation of more complex and sterically hindered derivatives remains a challenge. researchgate.net Future research will need to focus on developing more efficient and versatile synthetic routes to access a wider range of structurally diverse 9-amino-2-phenylacridine analogues.
A significant hurdle in the synthesis of complex 9-amino-2-phenylacridine derivatives is the introduction of chirality in a controlled and predictable manner. The asymmetric synthesis of chiral compounds is a multifaceted challenge, often involving issues with stereoselectivity, substrate conversion rates, and the selection of appropriate catalysts. scirea.org While general methods for the asymmetric synthesis of chiral amino acids and other molecules are well-established, their application to the acridine (B1665455) scaffold, particularly for creating specific enantiomers of 9-amino-2-phenylacridine derivatives, is an underexplored area. semanticscholar.orgnih.govnih.govrsc.org
Future research should focus on the development of novel chiral catalysts and auxiliaries specifically designed for the stereoselective synthesis of 9-amino-2-phenylacridine analogues. scirea.org Overcoming the challenges of controlling stereochemistry will be crucial for producing enantiomerically pure compounds, which is often essential for elucidating structure-activity relationships and developing derivatives with improved biological activity and reduced off-target effects. scirea.org The development of efficient and scalable asymmetric synthetic routes will be a critical step towards unlocking the full therapeutic potential of chiral 9-amino-2-phenylacridine derivatives. scirea.orgfu-berlin.de
Deeper Elucidation of Multi-Target Interaction Mechanisms
A key area for future investigation is the simultaneous interaction of 9-amino-2-phenylacridine derivatives with both DNA and proteins. While the binding of acridines to DNA has been extensively studied, and their interactions with various proteins are also documented, the dynamics of these interactions occurring concurrently are not well understood. rsc.orgnih.govnih.govtandfonline.com It is plausible that the binding of a 9-amino-2-phenylacridine derivative to DNA could influence its subsequent or simultaneous interaction with a protein, and vice versa.
Future studies should employ advanced biophysical techniques to probe these ternary complexes. Techniques that can monitor changes in both DNA and protein conformation upon ligand binding will be essential. rsc.org Understanding the energetics and structural basis of these simultaneous interactions will be critical for designing multi-target ligands with optimized affinity and selectivity for their respective biological targets. nih.gov Elucidating these complex mechanisms will provide a more accurate picture of how these compounds function at a molecular level and will guide the rational design of next-generation derivatives with enhanced therapeutic efficacy.
Advanced Photophysical Engineering for Enhanced Performance
The inherent fluorescence of the acridine core makes 9-amino-2-phenylacridine derivatives attractive candidates for development as fluorescent probes and photosensitizers. nih.govgsu.edunih.gov However, their photophysical properties are highly sensitive to their environment, including solvent polarity, pH, and concentration. nih.govmdpi.com A significant challenge is the tendency of 9-aminoacridine to form dimers and excimers at higher concentrations, which can lead to fluorescence quenching and alter its spectral properties. nih.gov Future research in this area will focus on overcoming these limitations through strategic molecular design.
The development of highly efficient fluorophores based on the 9-amino-2-phenylacridine scaffold requires a detailed understanding of the relationship between their chemical structure and their photophysical properties. beilstein-journals.orgmdpi.com Future design strategies should aim to introduce structural modifications that minimize aggregation-induced quenching and enhance fluorescence quantum yields. This could involve the strategic placement of bulky substituents to prevent dimer formation or the incorporation of functional groups that modulate the electronic properties of the acridine ring system.
Furthermore, a deeper understanding of the excited-state dynamics of these molecules is needed to control their fluorescence lifetimes and emission wavelengths. nih.gov By systematically modifying the structure of 9-amino-2-phenylacridine and studying the resulting changes in its photophysical properties, it will be possible to engineer a new generation of highly efficient and photostable fluorophores for a wide range of applications, from biological imaging to materials science.
Development of Next-Generation Computational Models
Computational methods, including molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening, are increasingly being used to predict the biological activity and pharmacokinetic properties of 9-aminoacridine derivatives. jscimedcentral.comscirp.orgresearchgate.netnih.gov These models have proven useful in identifying promising lead compounds and prioritizing candidates for synthesis and experimental testing. scirp.orgresearchgate.net However, the accuracy of these predictions is limited by the underlying algorithms and the quality of the data used to train them. A significant unresolved challenge is the development of more sophisticated and predictive computational models that can accurately forecast the complex biological behavior of these molecules.
Future research in this area should focus on the development and validation of next-generation computational models that can account for the multi-target nature of 9-amino-2-phenylacridine derivatives. These models should be able to predict not only the binding affinity of a compound for a single target but also its potential to interact with multiple targets simultaneously. Furthermore, there is a need for improved models that can more accurately predict the photophysical properties of these compounds, which would aid in the design of novel fluorophores and photosensitizers. By integrating advanced machine learning algorithms with large-scale experimental datasets, it will be possible to create more powerful and reliable computational tools to accelerate the discovery and development of new 9-amino-2-phenylacridine-based compounds.
Integration with Advanced Analytical Techniques for Real-Time Monitoring
A significant future direction for 9-amino-2-phenylacridine lies in its development as a molecular probe for real-time analysis. researchgate.net The inherent fluorescence of the acridine scaffold makes it a prime candidate for integration with advanced spectroscopic and imaging techniques. nih.govmdpi.com Research is anticipated to move towards designing derivatives that can be used for the dynamic visual monitoring of specific analytes or biological processes with high sensitivity and spatiotemporal control. researchgate.net
One promising avenue is the application of 9-amino-2-phenylacridine derivatives in fluorescence-guided procedures, a concept that is gaining traction in medical diagnostics and surgical interventions. nih.gov The ability to design probes that are "activatable"—meaning their fluorescent signal changes significantly upon interaction with a specific target—is crucial. researchgate.net This minimizes background signals and improves the signal-to-noise ratio, which is essential for precise detection. researchgate.net
Future research will likely involve coupling 9-amino-2-phenylacridine with recognition moieties that target specific enzymes, such as aminopeptidases, which are often implicated in disease pathology. researchgate.net The development of such probes would enable real-time tracking of enzymatic activity within living cells or even whole organisms. nih.govmdpi.com Techniques like nanopore sensing, which can detect individual molecules in real-time, could also be adapted to utilize acridine-based compounds for the identification of amino acids and peptides. nih.gov
| Analytical Technique | Potential Application for 9-amino-2-phenylacridine Derivatives | Key Advantage |
|---|---|---|
| Fluorescence Spectroscopy/Microscopy | Real-time imaging of enzyme activity in living cells. | High sensitivity and spatiotemporal resolution. researchgate.net |
| Two-Photon Microscopy | In vivo tracking of biological targets with deeper tissue penetration. | Reduced phototoxicity and background fluorescence. nih.gov |
| Nanopore Sensing | Single-molecule detection and identification of amino acids or peptides. | Ultrasensitive quantification and real-time analysis. nih.gov |
| Flow Cytometry | High-throughput screening of cellular responses to stimuli. | Rapid analysis of large cell populations. |
Challenges in Bridging Molecular-Level Understanding to Broader System Behavior
A fundamental challenge in the study of 9-amino-2-phenylacridine, and indeed many bioactive molecules, is extrapolating its behavior from the molecular level to complex biological or material systems. mdpi.com While computational methods can predict how the molecule might bind to a specific protein, understanding the full scope of its interactions within a dynamic cellular environment is significantly more complex. nih.govmdpi.com
Molecular dynamics (MD) simulations are powerful tools for visualizing the "jigglings and wigglings of atoms" and can provide insights into the binding mechanisms and conformational changes of 9-amino-2-phenylacridine with its targets. mdpi.com However, these simulations are often limited by timescale and system size. mdpi.com While simulations are routinely reaching the microsecond scale, many crucial biological processes occur over much longer periods. mdpi.com
Future research must focus on developing more sophisticated multiscale modeling approaches. mdpi.com These methods, which can range from quantum mechanics to coarse-grained simulations, aim to bridge different levels of time and length scales. mdpi.com By integrating computational data with experimental results from systems biology (e.g., proteomics and metabolomics), researchers can begin to build a more holistic picture of how 9-amino-2-phenylacridine influences broader system behavior. This integration is vital for the rational design of next-generation compounds with improved specificity and efficacy. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 9-amino-2-phenylacridine derivatives?
To synthesize 9-amino-2-phenylacridine derivatives, consider the following approaches:
- Schiff base cyclization : Use ZnCl-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases to form the acridine core .
- Palladium-catalyzed reactions : Employ Pd-ligand-controlled cyclization of 2-chloro-N-(2-vinyl)aniline for regioselective acridine formation .
- Nucleophilic displacement : React 9-chloroacridine with N-alkynylamines to introduce aminoalkyl groups .
Key considerations: Optimize reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield and purity.
Q. How can researchers assess the toxicity profile of 9-amino-2-phenylacridine in preclinical models?
- Acute toxicity testing : Determine LD values via intraperitoneal (mouse LD: 180 mg/kg) or subcutaneous administration .
- Mutagenicity assays : Use Salmonella typhimurium (Ames test) or mammalian cell lines (e.g., Chinese hamster ovary cells) to evaluate genotoxicity .
- In vitro cytotoxicity : Combine Annexin-V and acridine orange staining to quantify apoptosis and necrosis in cancer cell lines .
Q. What experimental techniques are used to study DNA interactions of 9-amino-2-phenylacridine?
- Fluorescent intercalation assays : Utilize acridine orange/ethidium bromide dual staining to differentiate live, apoptotic, and necrotic cells via fluorescence microscopy .
- UV-Vis and fluorescence spectroscopy : Monitor hypochromicity and emission quenching to confirm DNA intercalation .
- Isothermal titration calorimetry (ITC) : Quantify binding constants (e.g., ) and thermodynamic parameters (ΔH, ΔS) .
Advanced Research Questions
Q. How can contradictory mutagenicity data for 9-amino-2-phenylacridine across species be resolved?
- Species-specific metabolism : Compare metabolic activation pathways (e.g., cytochrome P450 isoforms) in rodent vs. human liver microsomes .
- Experimental variables : Standardize test conditions (e.g., S9 mix concentration in Ames tests) and include positive controls (e.g., benzo[a]pyrene) .
- Data normalization : Use Drosophila melanogaster as a model to isolate germline mutagenicity from somatic effects .
Q. What strategies optimize the combinatorial effects of 9-amino-2-phenylacridine with chemotherapeutics?
- Synergy screening : Employ MTT assays and SynergyFinder Plus software to calculate combination indices (CI < 1 indicates synergy) .
- Pathway analysis : Use Western blotting to assess EGFR-RAS pathway modulation when combined with kinase inhibitors .
- Dose scheduling : Test sequential vs. concurrent administration to minimize off-target toxicity .
Q. How can researchers address challenges in analytical purity assessment of 9-amino-2-phenylacridine derivatives?
Q. What advanced spectroscopic methods elucidate the pH-dependent luminescence behavior of 9-amino-2-phenylacridine?
- Time-resolved fluorescence : Measure lifetime changes (τ) in acidic vs. neutral conditions to track protonation states .
- Raman spectroscopy : Identify vibrational modes (e.g., C-N stretching at 1350 cm) linked to electronic transitions .
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to correlate emission spectra with molecular orbital energy gaps .
Q. How can structure-activity relationships (SARs) guide the design of 9-amino-2-phenylacridine derivatives for enhanced bioactivity?
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -NO) at the 2-phenyl position to improve DNA binding affinity () .
- Hybrid scaffolds : Synthesize acridine-pyrazole conjugates to target topoisomerase II inhibition .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs and prioritize derivatives for synthesis .
Methodological Notes
- Data validation : Cross-reference toxicity results with NIOSH and EPA genotoxicity databases to ensure regulatory compliance .
- Experimental reproducibility : Follow protocols from Helvetica Chimica Acta (e.g., Tsvelikhovsky & Buchwald, 2013) for Pd-catalyzed cyclization .
- Ethical reporting : Adhere to guidelines for dual-language abstracts and anonymized submissions per Journal of Adab Al-Rafidayn standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
